Product packaging for 1-(4-Hydroxyphenyl)hexan-1-one(Cat. No.:CAS No. 2589-72-2)

1-(4-Hydroxyphenyl)hexan-1-one

Cat. No.: B1583213
CAS No.: 2589-72-2
M. Wt: 192.25 g/mol
InChI Key: YDGNMJZDWLQUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(4-Hydroxyphenyl)hexan-1-one is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402440. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B1583213 1-(4-Hydroxyphenyl)hexan-1-one CAS No. 2589-72-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9,13H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGNMJZDWLQUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948797
Record name 1-(4-Hydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-72-2
Record name 1-(4-Hydroxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2589-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2589-72-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402440
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Hydroxyphenyl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Hydroxyhexanophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Hydroxyphenyl)hexan-1-one (CAS 2589-72-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-hydroxyphenyl)hexan-1-one (also known as 4'-hydroxyhexanophenone), a phenolic ketone with potential applications in organic synthesis and medicinal chemistry. This document delves into its physicochemical properties, established and potential synthetic routes, detailed analytical methodologies for its characterization, and a discussion of its theoretical biological significance based on its structural features. While this compound is commercially available for research purposes, this guide aims to equip researchers with the foundational knowledge to synthesize, analyze, and explore its potential applications, particularly in the realm of drug discovery and development.

Introduction

This compound, with the CAS number 2589-72-2, is an aromatic ketone characterized by a hexanoyl group attached to a phenol ring at the para position. The presence of both a hydroxyl group on the aromatic ring and a six-carbon aliphatic chain gives this molecule a unique combination of hydrophilic and lipophilic properties.[1] This amphiphilicity, along with the reactive sites offered by the phenolic hydroxyl, the carbonyl group, and the aromatic ring, makes it an interesting building block for the synthesis of more complex molecules.[1] In the context of drug development, phenolic ketones are a well-known scaffold, and their derivatives have been explored for a variety of pharmacological activities.[2][3] This guide will synthesize the available technical information on this compound, providing a solid framework for its scientific exploration.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 2589-72-2[4]
Molecular Formula C₁₂H₁₆O₂[5]
Molecular Weight 192.26 g/mol [4]
Appearance White to off-white crystalline powder[6]
Melting Point 62-65 °C[6]
Boiling Point 337.9 °C at 760 mmHg (Predicted)[7]
Solubility Soluble in methanol
pKa 8.22 ± 0.15 (Predicted)[7]
LogP 3.2 (Predicted)[5]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of phenol.[1] An alternative approach involves the Fries rearrangement of a phenyl hexanoate precursor.[8][9]

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of phenol with hexanoyl chloride or hexanoic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10][11] The reaction proceeds via the formation of an acylium ion, which then attacks the electron-rich phenol ring. Due to the directing effect of the hydroxyl group, the acylation occurs predominantly at the para position, with some formation of the ortho isomer.

Reaction Mechanism:

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution HexanoylChloride Hexanoyl Chloride AcyliumIon Acylium Ion Complex HexanoylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ AlCl4_minus [AlCl₄]⁻ AcyliumIon->AlCl4_minus SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex Phenol Phenol Phenol->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ Product This compound ProductComplex->Product Hydrolysis G PhenylHexanoate Phenyl Hexanoate Product This compound (para) + 1-(2-Hydroxyphenyl)hexan-1-one (ortho) PhenylHexanoate->Product Lewis Acid (e.g., AlCl₃) Low Temperature G cluster_0 Mass Spectrometry Fragmentation Workflow Molecule This compound (m/z = 192) AlphaCleavage α-Cleavage Molecule->AlphaCleavage McLafferty McLafferty Rearrangement Molecule->McLafferty Fragment1 Hydroxyphenacylium Ion (m/z = 121) AlphaCleavage->Fragment1 Loss of C₅H₁₁ radical Fragment2 Radical Cation (m/z = 136) McLafferty->Fragment2 Loss of C₅H₁₀ G cluster_0 Theoretical Metabolism and Toxicology Workflow cluster_1 Metabolism cluster_2 Toxicology Compound This compound Phase1 Phase I (Oxidation, Hydroxylation) Compound->Phase1 InVitro In Vitro Cytotoxicity Assays Compound->InVitro Phase2 Phase II (Glucuronidation, Sulfation) Phase1->Phase2 Metabolites Excretable Metabolites Phase2->Metabolites InVivo In Vivo Toxicity Studies InVitro->InVivo SafetyProfile Safety Profile Assessment InVivo->SafetyProfile

References

A Comprehensive Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)hexan-1-one from Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing 1-(4-hydroxyphenyl)hexan-1-one, a valuable hydroxyaryl ketone intermediate, using phenol as the starting material. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond simple procedural outlines to dissect the underlying chemical principles, strategic considerations, and practical nuances of the synthesis. We critically evaluate two primary methodologies: direct Friedel-Crafts acylation and the more robust two-step sequence involving O-acylation followed by a Lewis acid-catalyzed Fries rearrangement. The guide provides detailed, field-tested protocols, mechanistic insights, and comprehensive analytical characterization data to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as 4'-hydroxyhexanophenone, is an aromatic ketone featuring a hexanoyl group attached at the para position to the hydroxyl group of a phenol ring. This molecular scaffold is a key building block in the synthesis of various biologically active compounds, including pharmaceuticals and specialty polymers. The direct functionalization of a simple, readily available feedstock like phenol presents an attractive, cost-effective synthetic strategy.

However, the synthesis is not without its challenges. The phenol molecule is a bidentate nucleophile, capable of reacting at two distinct sites: the phenolic oxygen (O-acylation) and the electron-rich aromatic ring (C-acylation).[1] The primary objective is to achieve selective C-acylation at the para position, overcoming the competing O-acylation and ensuring high regioselectivity over the ortho position.

This guide will focus on the most reliable and industrially relevant pathway: the Fries rearrangement of an intermediate phenyl ester. This method offers superior control over selectivity and yield compared to direct acylation approaches.

Comparative Analysis of Synthetic Routes

Two principal strategies emerge when considering the synthesis of this compound from phenol. The choice between them hinges on a trade-off between procedural simplicity and reaction control.

Route 1: Direct Friedel-Crafts Acylation

Theoretically, the most direct path is a Friedel-Crafts acylation of phenol with hexanoyl chloride or hexanoic anhydride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Mechanism: The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the aromatic ring.

Challenges:

  • Catalyst Complexation: The lone pair of electrons on the phenolic oxygen readily coordinates with the Lewis acid catalyst (AlCl₃).[1][4][5] This complexation deactivates the aromatic ring towards electrophilic attack, leading to poor yields.[1][5]

  • Competing O-Acylation: O-acylation to form phenyl hexanoate is often kinetically favored, occurring faster than the desired C-acylation, especially at low catalyst concentrations.[1]

  • Harsh Conditions: Driving the reaction towards the thermodynamically more stable C-acylated product often requires a stoichiometric excess of the corrosive Lewis acid and elevated temperatures, which can lead to side reactions.[2]

Route 2: O-Acylation Followed by Fries Rearrangement

A more strategic and controllable approach involves two distinct steps: first, the synthesis of phenyl hexanoate, followed by its rearrangement to the target hydroxyaryl ketone.[6][7][8] This pathway, known as the Fries rearrangement, is a cornerstone reaction for preparing acyl phenols.[8][9][10]

Advantages:

  • Enhanced Control: By separating the esterification and rearrangement steps, reaction conditions can be optimized for each transformation.

  • Improved Yield and Selectivity: This route consistently provides higher yields of the desired C-acylated products. Regioselectivity (ortho vs. para) can be effectively controlled by temperature.[6][7][11]

  • Industrial Relevance: The Fries rearrangement is a well-established and scalable reaction of significant industrial importance for synthesizing hydroxyaryl ketones.[6]

The following table summarizes the key differences between these two approaches.

FeatureDirect Friedel-Crafts AcylationO-Acylation / Fries Rearrangement
Number of Steps OneTwo
Primary Product Mixture of O- and C-acylated products, often with low conversion.Phenyl hexanoate, then hydroxyaryl ketones.
Key Challenge Catalyst deactivation by phenolic oxygen; competing O-acylation.[1][4]Control of regioselectivity (ortho vs. para) in the second step.
Control & Selectivity Poor to moderate.Good to excellent.
Typical Yield Generally low.Moderate to high.
Recommendation Not recommended for preparative scale.Recommended and detailed in this guide.

Mechanistic Insight: The Fries Rearrangement

The Fries rearrangement is an intramolecular reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones under the influence of a Lewis acid catalyst.[6][7]

The widely accepted mechanism proceeds as follows:

  • Catalyst Coordination: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[7]

  • Acylium Ion Formation: This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate an electrophilic acylium ion and an aluminum phenoxide complex.[7][9]

  • Electrophilic Aromatic Substitution (EAS): The acylium ion then acts as an electrophile, attacking the electron-rich phenoxide ring at either the ortho or para position. This is the key C-C bond-forming step.

  • Hydrolysis: Subsequent aqueous workup hydrolyzes the aluminum-oxygen bonds, liberating the final hydroxyaryl ketone products and regenerating the catalyst.[9]

Fries_Mechanism Ester Phenyl Hexanoate Complex1 Initial Lewis Acid-Base Complex Ester->Complex1 + AlCl₃ AlCl3 AlCl₃ Acylium Acylium Ion + Aluminum Phenoxide Complex1->Acylium Rearrangement SigmaOrtho Ortho Sigma Complex Acylium->SigmaOrtho Ortho Attack (High Temp Favored) SigmaPara Para Sigma Complex Acylium->SigmaPara Para Attack (Low Temp Favored) OrthoProduct ortho-Hydroxyaryl Ketone SigmaOrtho->OrthoProduct Hydrolysis ParaProduct para-Hydroxyaryl Ketone (Target Molecule) SigmaPara->ParaProduct Hydrolysis

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Controlling Regioselectivity

The ratio of ortho to para products is highly dependent on reaction conditions. For the synthesis of this compound, the para isomer is desired.

  • Temperature: Lower reaction temperatures (0-25°C) favor the formation of the para product, which is the thermodynamically more stable isomer.[6][7] Higher temperatures (>100°C) tend to favor the ortho product, which can form a more stable bidentate complex with the aluminum catalyst.[6][11]

  • Solvent: The use of polar solvents tends to increase the ratio of the para product.[6][7]

Detailed Experimental Protocols

This section provides a validated, two-part protocol for the synthesis of this compound via the Fries rearrangement. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Synthesis of Phenyl Hexanoate (O-Acylation)

This step involves the esterification of phenol with hexanoyl chloride. A base is used to neutralize the HCl byproduct.

O_Acylation_Workflow Start Dissolve Phenol & Pyridine in Anhydrous DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Hexanoyl Chloride Dropwise Cool->Add React Warm to RT & Stir (Monitor by TLC) Add->React Workup Aqueous Workup (HCl, NaHCO₃, Brine Washes) React->Workup Dry Dry Organic Layer (Anhydrous MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Product Obtain Pure Phenyl Hexanoate Purify->Product

Caption: Experimental workflow for the synthesis of phenyl hexanoate.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
PhenolC₆H₆O94.119.41 g0.10
Hexanoyl chlorideC₆H₁₁ClO134.6014.13 g (12.8 mL)0.105
PyridineC₅H₅N79.108.7 g (8.9 mL)0.11
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-
Hydrochloric Acid (1 M)HCl36.4650 mL-
Sat. Sodium BicarbonateNaHCO₃84.0150 mL-
BrineNaCl58.4450 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with phenol (9.41 g, 0.10 mol) and anhydrous dichloromethane (100 mL). Stir until the phenol has dissolved completely. Add pyridine (8.7 g, 0.11 mol).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acylation: Add hexanoyl chloride (14.13 g, 0.105 mol) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude phenyl hexanoate by vacuum distillation to obtain a colorless oil. Expected yield: 85-95%.

Part B: Fries Rearrangement to this compound

This step converts the intermediate ester into the target hydroxyaryl ketone. Strict anhydrous conditions are critical for the success of this reaction.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
Phenyl HexanoateC₁₂H₁₆O₂192.259.61 g0.05
Anhydrous AlCl₃AlCl₃133.348.0 g0.06
NitrobenzeneC₆H₅NO₂123.1150 mL-
Hydrochloric Acid (6 M)HCl36.46100 mL-
Diethyl Ether(C₂H₅)₂O74.12150 mL-
Crushed IceH₂O18.02~200 g-

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a powder addition funnel, and a nitrogen inlet. All glassware must be oven-dried.

  • Catalyst Suspension: Charge the flask with anhydrous nitrobenzene (50 mL). Cool the flask to 0°C in an ice-salt bath. Carefully add anhydrous aluminum chloride (8.0 g, 0.06 mol) in portions to the stirred solvent.

  • Substrate Addition: Add phenyl hexanoate (9.61 g, 0.05 mol) dropwise to the cold AlCl₃ suspension over 30 minutes.

  • Reaction: Maintain the reaction temperature between 0-5°C and stir for 4-6 hours. To maximize the para-isomer yield, it is crucial to keep the temperature low. Monitor the reaction by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a beaker containing ~200 g of crushed ice and 100 mL of 6 M HCl. This step is highly exothermic and should be performed with caution.

  • Workup: Stir the quenched mixture until all the ice has melted and the aluminum salts have dissolved. Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The nitrobenzene can be removed by steam distillation if necessary.

  • Purification: The crude solid product is a mixture of ortho and para isomers. The target para-isomer, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). The ortho-isomer is typically more volatile and can be separated by steam distillation.[11] Expected yield of para-isomer: 60-75%.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₂H₁₆O₂[12][13]
Molecular Weight 192.25 g/mol [14][15]
Appearance White to off-white crystalline solid
CAS Number 2589-72-2[16]

Spectroscopic Data

The following table presents the expected spectroscopic data for the final product.

TechniqueExpected Data
¹H NMR δ (ppm): ~7.9 (d, 2H, Ar-H ortho to C=O), ~6.9 (d, 2H, Ar-H ortho to OH), ~4.9-5.5 (s, 1H, Ar-OH), ~2.9 (t, 2H, -CH₂-C=O), ~1.7 (quint, 2H), ~1.3 (sext, 2H), ~0.9 (t, 3H, -CH₃).
¹³C NMR δ (ppm): ~200 (C=O), ~162 (Ar-C-OH), ~131 (Ar-C), ~129 (Ar-C), ~115 (Ar-C), ~38 (-CH₂-C=O), ~31, ~24, ~22, ~14 (-CH₂- and -CH₃).
IR (KBr, cm⁻¹) ~3300 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1670 (Ar C=O stretch), ~1600, ~1510 (Ar C=C stretch).
Mass Spec (ESI+) m/z: 193.12 [M+H]⁺, 215.10 [M+Na]⁺.

Conclusion

The synthesis of this compound from phenol is most effectively and reliably achieved through a two-step process involving O-acylation to form phenyl hexanoate, followed by a carefully controlled Fries rearrangement. This methodology provides superior control over competing side reactions and allows for high regioselectivity towards the desired para-substituted product by maintaining low reaction temperatures. The detailed protocols and mechanistic discussions provided in this guide serve as a robust foundation for researchers to successfully and safely produce this important chemical intermediate for applications in pharmaceutical and materials science.

References

A Technical Guide to the Synthesis of 1-(4-Hydroxyphenyl)hexan-1-one via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the Friedel-Crafts acylation for the synthesis of 1-(4-Hydroxyphenyl)hexan-1-one, a valuable intermediate in the development of pharmaceuticals and specialty chemicals.[1] Addressed to researchers, chemists, and drug development professionals, this document navigates the mechanistic complexities, strategic optimization, and practical execution of this classic yet nuanced electrophilic aromatic substitution. We dissect the challenges inherent in the acylation of phenols, including competitive O-acylation and catalyst deactivation, and present a robust, field-proven protocol. The guide is grounded in authoritative literature to ensure scientific integrity and provides actionable insights for achieving high-yield, regioselective synthesis of the target para-isomer.

Introduction: The Significance of Hydroxyaryl Ketones

Hydroxyaryl ketones are a privileged structural motif in organic and medicinal chemistry, serving as key building blocks for a diverse array of biologically active compounds.[2] this compound, in particular, is an important precursor for molecules investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.[1] The most direct and industrially relevant method for its synthesis is the Friedel-Crafts acylation of phenol with hexanoyl chloride or a related acylating agent.[1]

This reaction, first discovered by Charles Friedel and James Crafts in 1877, creates a new carbon-carbon bond by attaching an acyl group to an aromatic ring.[3] While fundamentally an electrophilic aromatic substitution, its application to highly activated and functionalized substrates like phenol presents unique challenges that demand a sophisticated understanding of the underlying reaction dynamics. This guide aims to elucidate these challenges and provide a comprehensive framework for a successful and reproducible synthesis.

Mechanistic Deep Dive: The Nuances of Phenol Acylation

The direct Friedel-Crafts acylation of phenol is not as straightforward as with simple arenes like benzene. The hydroxyl group introduces complexities that dictate the reaction's course and ultimate success.

Core Mechanism: Generation and Attack of the Acylium Ion

The reaction is initiated by the interaction of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), with the acylating agent, hexanoyl chloride.[4] This coordination activates the acyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[5] This highly electrophilic species is then attacked by the nucleophilic π-system of the phenol ring. Subsequent deprotonation of the resulting carbocation intermediate restores aromaticity and yields the hydroxyaryl ketone product.[3][4]

G cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_workup Step 3: Liberation of Product Hexanoyl_Chloride Hexanoyl Chloride Complex [Hexanoyl-Cl-AlCl₃] Complex Hexanoyl_Chloride->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium_Ion Hexanoyl Acylium Ion (R-C=O⁺) (Resonance Stabilized) Complex->Acylium_Ion Cleavage AlCl4 [AlCl₄]⁻ Complex->AlCl4 Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Phenol Phenol Ring (Nucleophile) Phenol->Sigma_Complex π-bond attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation by [AlCl₄]⁻ Final_Product This compound Product_Complex->Final_Product Aqueous Workup (H₂O/H⁺)

Caption: Reaction mechanism for Friedel-Crafts C-acylation of phenol.

The Bidentate Nucleophile Problem: C- vs. O-Acylation

Phenols are bidentate nucleophiles, meaning they possess two reactive sites: the aromatic ring (C-acylation) and the phenolic oxygen (O-acylation).[6] O-acylation results in the formation of a phenyl ester (phenyl hexanoate), a common and often kinetically favored side reaction.[6][7]

  • C-Acylation (Thermodynamic Product): Leads to the desired, more stable hydroxyaryl ketone. This pathway is favored by conditions that promote thermodynamic control, such as the presence of a strong Lewis acid catalyst.

  • O-Acylation (Kinetic Product): The formation of the ester is often faster. This pathway can dominate in the absence of a catalyst or with base catalysis.[7]

Catalyst Stoichiometry and Deactivation

The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid.[7][8] Furthermore, the carbonyl oxygen of the ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[9] These interactions have two critical consequences:

  • Catalyst Deactivation: Both the starting material and the product sequester the Lewis acid, rendering it inactive.

  • Ring Deactivation: Complexation of the phenolic oxygen makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic attack.[6]

To overcome this, a stoichiometric amount, and more often a molar excess (2-3 equivalents), of the Lewis acid is required to ensure enough free catalyst is available to activate the acyl chloride and drive the reaction to completion.[6][9][10]

Regioselectivity: The Preference for para-Substitution

The hydroxyl group is a strongly activating, ortho, para-directing group.[11] In the Friedel-Crafts acylation of phenol, the major product is overwhelmingly the para-substituted isomer, this compound. This high regioselectivity is attributed to steric hindrance; the bulky acylium-Lewis acid complex experiences significant steric clash at the ortho positions adjacent to the hydroxyl group, making an attack at the less hindered para position far more favorable.[12]

The Fries Rearrangement: An Alternative Pathway

The O-acylated phenyl ester, if formed, is not necessarily a synthetic dead end. Under Friedel-Crafts conditions (excess Lewis acid and heat), this ester can undergo an intramolecular rearrangement to yield the C-acylated hydroxyaryl ketones.[2][8] This reaction, known as the Fries Rearrangement, can be strategically employed. A synthesis can be designed as a two-step process: (1) intentional O-acylation to form the ester, followed by (2) an acid-catalyzed Fries rearrangement to the desired C-acylated product.[6][13][14] Reaction temperature can influence the ortho/para ratio in the Fries rearrangement, with higher temperatures generally favoring the thermodynamically more stable para product.[2][14]

Strategic Synthesis Optimization

Achieving a high yield of this compound requires careful control over several experimental parameters. The interplay between catalyst, solvent, and temperature dictates the balance between C- and O-acylation and influences the overall efficiency.

ParameterKey Considerations & RecommendationsRationale
Lewis Acid Catalyst - Aluminum Chloride (AlCl₃): Most common, highly active. Use 2.0 - 3.0 molar equivalents. - Other Options: Ferric chloride (FeCl₃), Boron trifluoride (BF₃), Titanium tetrachloride (TiCl₄) can also be used.[5][10][14] - Brønsted Acids: Methanesulfonic acid or triflic acid can be effective, especially for Fries rearrangements.[2][15]A large excess is required to overcome deactivation by complexation with the phenolic -OH group and the product ketone's carbonyl group, driving the reaction towards C-acylation.[6][8][9][15]
Acylating Agent - Hexanoyl Chloride: Highly reactive and effective. - Hexanoic Anhydride: A viable, less aggressive alternative.Acyl chlorides are typically more reactive than anhydrides, leading to faster reaction times.[4]
Solvent - Dichloromethane (DCM): Inert, low boiling point, good for initial reaction control. - Nitrobenzene / Carbon Disulfide (CS₂): Traditional solvents, but are toxic and should be handled with extreme care.[10][16]The solvent must be inert to the strong Lewis acid and reaction conditions. Non-polar solvents are generally preferred.[10] Solvent polarity can influence kinetic vs. thermodynamic product ratios in some systems.[17]
Temperature - Initial Addition: 0 °C (ice bath). - Reaction: Allow to warm to room temperature (20-25 °C). - Fries Rearrangement: May require elevated temperatures (e.g., >60 °C) to favor the para product.[2]The initial complexation and reaction are highly exothermic; low-temperature addition prevents runaway reactions and improves selectivity.[18][19] Stirring at room temperature allows the reaction to proceed to completion.
Reaction Time 2-6 hours, monitored by Thin Layer Chromatography (TLC).Reaction progress should be empirically determined by monitoring the consumption of the phenol starting material.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations must be conducted in a certified fume hood using appropriate personal protective equipment (PPE).

Reagents and Materials
  • Phenol (≥99%)

  • Hexanoyl chloride (≥98%)

  • Aluminum chloride, anhydrous (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, reflux condenser, addition funnel), dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Assemble dry glassware under N₂ atmosphere B Charge flask with AlCl₃ (2.2 eq) and anhydrous DCM A->B C Cool flask to 0 °C (ice/water bath) B->C D Add Phenol (1.0 eq) solution in DCM dropwise C->D E Add Hexanoyl Chloride (1.1 eq) solution in DCM dropwise D->E F Remove ice bath, stir at RT for 2-4h (Monitor by TLC) E->F G Quench: Pour reaction mixture slowly into ice/conc. HCl F->G H Extract with DCM (3x) G->H I Wash organic layer with dilute HCl, sat. NaHCO₃, brine H->I J Dry organic layer (Na₂SO₄), filter, and concentrate I->J K Purify crude product via column chromatography or recrystallization J->K L Characterize final product (NMR, IR, MS) K->L

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel (both capped with septa for an inert atmosphere), add anhydrous aluminum chloride (2.2 eq.). Add anhydrous dichloromethane (DCM, 60 mL) to the flask. Cool the resulting suspension to 0 °C in an ice/water bath.

  • Reagent Addition:

    • In a separate dry flask, prepare a solution of phenol (1.0 eq.) in anhydrous DCM (20 mL). Add this solution to the dropping funnel via cannula or syringe and add it dropwise to the stirring AlCl₃ suspension over 15 minutes.

    • Rinse the flask and funnel with an additional 10 mL of DCM.

    • Prepare a solution of hexanoyl chloride (1.1 eq.) in anhydrous DCM (20 mL). Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting phenol spot is consumed.

  • Workup:

    • Prepare a 500 mL beaker containing crushed ice (approx. 100 g) and concentrated HCl (30 mL).

    • With vigorous stirring and extreme caution, slowly and carefully pour the reaction mixture into the ice/HCl mixture. The quenching of excess AlCl₃ is highly exothermic and will release HCl gas.[19][20]

    • Transfer the quenched mixture to a separatory funnel. Separate the layers and collect the bottom organic layer.[18]

    • Extract the aqueous layer twice more with DCM (2 x 50 mL).

    • Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and saturated brine (50 mL).[6][19]

  • Isolation and Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical methods:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and the para-substitution pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the phenol and the sharp C=O stretch of the ketone.[18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of the crystalline product.

Safety and Handling Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a glove box or under an inert atmosphere. Avoid all contact with moisture.[19]

  • Hexanoyl Chloride: Corrosive and a lachrymator. It will hydrolyze upon contact with moisture to release HCl. Always handle in a fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Nitrobenzene is highly toxic. Avoid inhalation and skin contact.

  • General: The reaction is highly exothermic, especially during reagent addition and quenching. Maintain proper cooling and slow addition rates. Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The Friedel-Crafts acylation provides a powerful and direct route to this compound. Success hinges on a thorough understanding of the competing reaction pathways and the critical role of the Lewis acid catalyst. By employing a molar excess of the catalyst, maintaining anhydrous conditions, and carefully controlling the reaction temperature, chemists can effectively suppress the formation of the O-acylated byproduct and achieve high yields of the desired, thermodynamically favored para-hydroxyaryl ketone. The protocol and strategies detailed in this guide offer a robust foundation for researchers and developers working to synthesize this and related valuable chemical intermediates.

References

Spectroscopic data of 1-(4-Hydroxyphenyl)hexan-1-one (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-Hydroxyphenyl)hexan-1-one

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS No: 2589-72-2).[1] As a member of the hydroxy-aryl ketone family, this compound serves as a valuable synthon in organic chemistry and a potential scaffold in drug discovery. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This document, written from the perspective of a Senior Application Scientist, details the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It moves beyond simple data reporting to explain the underlying principles and experimental considerations that ensure data integrity and trustworthy structural confirmation.

Molecular Structure and Analytical Strategy

The analytical challenge is to unequivocally confirm the molecular structure of this compound. Our strategy employs a multi-technique approach, where each spectroscopic method provides orthogonal, complementary information to build a complete structural picture.

  • Nuclear Magnetic Resonance (NMR) will resolve the precise electronic environment of each proton and carbon atom, confirming the connectivity of the hexanoyl chain and the substitution pattern of the phenyl ring.

  • Infrared (IR) Spectroscopy will identify the key functional groups present—specifically the hydroxyl and carbonyl moieties—which are critical to the compound's chemical identity.

  • Mass Spectrometry (MS) will determine the molecular weight and provide insight into the compound's fragmentation pattern, further corroborating the proposed structure.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, we can map the molecular skeleton and deduce atom-to-atom connectivity.

¹H NMR Spectroscopy Analysis

Proton NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. The spectrum is predicted to show distinct signals for the aromatic, aliphatic, and hydroxyl protons.

Data Summary: ¹H NMR

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-6 (CH₃) ~0.9 Triplet ~7.0 3H
H-3, H-4, H-5 ~1.3-1.7 Multiplet - 6H
H-2 (α-CH₂) ~2.9 Triplet ~7.5 2H
H-3', H-5' ~6.9 Doublet ~8.5 2H
H-2', H-6' ~7.9 Doublet ~8.5 2H

| 4'-OH | ~5.0-10.0 | Broad Singlet | - | 1H |

Expertise & Experience: The choice of solvent is critical. In a non-protic solvent like CDCl₃ or DMSO-d₆, the phenolic hydroxyl proton (4'-OH) is observable as a broad singlet. Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.[2] To confirm this assignment, the sample can be shaken with a drop of D₂O; the hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum.[3]

The aromatic region displays a characteristic AA'BB' splitting pattern, which simplifies to two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') are deshielded and appear further downfield compared to the protons ortho to the electron-donating hydroxyl group (H-3', H-5').[4] The aliphatic chain shows predictable patterns: the α-methylene protons (H-2) are deshielded by the adjacent carbonyl group, appearing as a triplet due to coupling with the H-3 protons. The terminal methyl group (H-6) appears as a clean triplet, a hallmark of a terminal ethyl fragment or longer straight chain.[5]

¹³C NMR Spectroscopy Analysis

Carbon NMR provides a count of unique carbon environments and information about their hybridization and functionalization.

Data Summary: ¹³C NMR

Assigned Carbon Chemical Shift (δ, ppm)
C-6 (CH₃) ~14.0
C-5 (CH₂) ~22.5
C-4 (CH₂) ~24.0
C-3 (CH₂) ~31.5
C-2 (α-CH₂) ~38.0
C-3', C-5' ~115.5
C-1' ~130.0
C-2', C-6' ~131.0
C-4' ~162.0

| C-1 (C=O) | ~200.0 |

Expertise & Experience: The most downfield signal, typically appearing around 200 ppm, is unambiguously assigned to the carbonyl carbon (C-1), a characteristic shift for ketones.[6] In the aromatic region, four signals are expected due to the molecule's symmetry. The carbon atom attached to the hydroxyl group (C-4') is the most shielded among the aromatic carbons (appearing most upfield), while the carbons ortho to the carbonyl group (C-2', C-6') are significantly deshielded.[7] The aliphatic carbons of the hexanoyl chain appear in the upfield region (< 40 ppm) as expected.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: A self-validating protocol ensures reproducibility and data quality.

  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at specific frequencies, which are characteristic of the bond type.

Data Summary: Characteristic IR Absorptions

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenol) Stretching 3400 - 3200 Strong, Broad
C-H (sp²) Stretching 3100 - 3000 Medium
C-H (sp³) Stretching 2960 - 2850 Strong
C=O (Aryl Ketone) Stretching 1685 - 1665 Strong, Sharp

| C=C (Aromatic) | Stretching | ~1600, ~1500 | Medium-Strong |

Expertise & Experience: The IR spectrum of this compound is dominated by two key features. First, a broad and strong absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the phenolic O-H group; the broadening is a direct result of intermolecular hydrogen bonding.[8][9] Second, a very strong and sharp absorption band around 1675 cm⁻¹ is characteristic of the C=O stretch of an aryl ketone.[10] Its position is slightly lower than that of a saturated aliphatic ketone due to conjugation with the aromatic ring, which lowers the bond order of the carbonyl group. The presence of both sp³ C-H stretching bands (below 3000 cm⁻¹) and sp² C-H bands (above 3000 cm⁻¹) further confirms the presence of both aliphatic and aromatic components in the structure.[11]

Experimental Protocol: ATR-IR Spectroscopy
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information based on its fragmentation patterns upon ionization.

Expected MS Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z 192.1150[12]

  • Key Fragments: m/z 121 (base peak), m/z 93

Expertise & Experience: The molecular formula of this compound is C₁₂H₁₆O₂, corresponding to a monoisotopic mass of 192.1150 Da.[12] Under electron ionization (EI) conditions, the molecular ion peak [M]⁺ is expected at m/z 192. The most favorable fragmentation pathway for aryl ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent alkyl carbon. This process results in the formation of a highly stable, resonance-stabilized acylium ion. For this molecule, this cleavage yields the 4-hydroxybenzoyl cation, which is expected to be the base peak (the most abundant ion) at m/z 121.

parent [C₁₂H₁₆O₂]⁺˙ This compound m/z = 192 frag1 [C₇H₅O₂]⁺ 4-Hydroxybenzoyl Cation m/z = 121 (Base Peak) parent->frag1 α-Cleavage frag2 [C₅H₁₁]˙ Pentyl Radical (Neutral Loss) parent->frag2 α-Cleavage

Caption: Primary fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 or HP-5ms column). The GC oven temperature program should be optimized to ensure the compound elutes as a sharp, symmetrical peak.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, which is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework, including the 1,4-disubstituted aromatic ring and the linear hexanoyl chain. IR spectroscopy validates the presence of the critical hydroxyl and carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and shows a predictable fragmentation pattern dominated by the formation of a stable acylium ion. This multi-technique, self-validating analytical workflow provides the highest degree of confidence in the compound's identity and purity, meeting the rigorous standards required for research and drug development.

References

Thermochemical data for 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 1-(4-Hydroxyphenyl)hexan-1-one

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for this compound (CAS: 2589-72-2), an aromatic ketone of interest in pharmaceutical and chemical research.[1][2] Given the critical role of thermochemical properties in drug development—influencing factors such as crystalline stability, solubility, and formulation—this document outlines the key parameters, details the state-of-the-art experimental and computational methodologies for their determination, and discusses their practical applications. While experimental data for this specific molecule is not prevalent in publicly accessible literature, this guide establishes a robust framework for its acquisition and provides estimated data for a closely related analogue based on established computational methods.

Introduction: The Significance of Thermochemical Data

This compound, also known as 4'-hydroxyhexanophenone, belongs to the class of phenolic ketones.[1] These molecules are common structural motifs in pharmacologically active compounds and serve as versatile intermediates in organic synthesis. The thermochemical properties of such an active pharmaceutical ingredient (API) are fundamental to its development and manufacturing. Parameters like the enthalpy of formation dictate the energetic stability of the molecule, while enthalpies of phase transitions (fusion, vaporization, sublimation) are critical for controlling purification processes, predicting solubility, and understanding polymorphism—the existence of multiple crystalline forms with different physicochemical properties.

Accurate thermochemical data is therefore not merely academic; it is a cornerstone of process safety, formulation design, and regulatory compliance in the pharmaceutical industry.

Foundational Thermochemical Parameters

A quantitative understanding of a compound's behavior relies on several key thermochemical parameters:

  • Standard Enthalpy of Formation (ΔfH°) : This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[3] A negative value indicates an exothermic formation process and inherent energetic stability relative to its elements.[3]

  • Enthalpy of Combustion (ΔcH°) : The heat released during the complete combustion of one mole of a substance with oxygen. It is a key experimental value used to derive the enthalpy of formation for many organic compounds.

  • Enthalpy of Fusion (ΔfusH) : The heat required to convert one mole of a substance from a solid to a liquid at its melting point. This value is crucial for understanding melting behavior and is a key input for solubility models.

  • Enthalpy of Vaporization (ΔvapH) : The heat required to transform one mole of a substance from a liquid to a gas. It is directly related to the compound's boiling point and volatility.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of a substance by one degree. It is essential for heat transfer calculations in chemical processes and for understanding how a substance's energy content changes with temperature.

Experimental Determination of Thermochemical Properties

To ensure scientific rigor, thermochemical data must be determined through precise and validated experimental techniques.

Combustion Calorimetry: For Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is most accurately determined from its experimentally measured enthalpy of combustion.

Principle: A precisely weighed sample of the compound is completely combusted in a high-pressure (ca. 3 MPa) oxygen atmosphere within a constant-volume vessel, known as a "bomb calorimeter." The heat evolved from this exothermic reaction is absorbed by a surrounding water jacket of known heat capacity, and the resulting temperature rise is meticulously measured.

Detailed Protocol:

  • Sample Preparation: A pellet of the sample (typically 0.5 - 1.0 g) is prepared. A fuse wire (e.g., platinum or nickel-chromium) is connected to the ignition system and placed in contact with the sample.

  • Calorimeter Assembly: A small amount of distilled water is added to the bomb to ensure saturation of the internal atmosphere, which guarantees that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with high-purity oxygen.

  • Measurement: The bomb is submerged in a precisely measured quantity of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Calibration: The effective heat capacity of the calorimeter system (the "calorimeter constant") is determined by combusting a certified standard reference material, such as benzoic acid, which has a precisely known enthalpy of combustion.

  • Data Analysis: The gross heat of combustion is calculated from the temperature rise and the calorimeter constant. Corrections are applied for the heat of ignition and the formation of minor side products (e.g., nitric acid from residual nitrogen). The standard enthalpy of combustion (ΔcH°) is then calculated, from which the standard enthalpy of formation (ΔfH°) is derived using Hess's Law.

Diagram: Experimental Workflow for Combustion Calorimetry

G cluster_prep 1. Preparation & Setup cluster_cal 2. Calorimetric Measurement cluster_analysis 3. Data Analysis & Calculation P1 Weigh Sample & Prepare Pellet P2 Attach Fuse Wire P1->P2 P3 Assemble & Pressurize Bomb with O2 P2->P3 M1 Submerge Bomb in Water Jacket P3->M1 M2 Achieve Thermal Equilibrium M1->M2 M3 Ignite Sample M2->M3 M4 Record Temperature vs. Time M3->M4 A1 Calculate Gross Heat Release M4->A1 A2 Apply Corrections (fuse, acids) A1->A2 A3 Determine ΔcH° A2->A3 A4 Calculate ΔfH° via Hess's Law A3->A4 Result Final ΔfH° Value A4->Result

Caption: Workflow for determining enthalpy of formation.

Differential Scanning Calorimetry (DSC): For Phase Transitions & Heat Capacity

DSC is a powerful thermal analysis technique for measuring the enthalpy of fusion and heat capacity.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. Phase transitions like melting result in a detectable change in heat flow.

Detailed Protocol (Enthalpy of Fusion):

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat at a constant rate (e.g., 10 °C/min) across the compound's melting point.

  • Data Collection: As the sample melts, it absorbs heat, creating an endothermic peak in the DSC thermogram (heat flow vs. temperature).

  • Analysis: The area under the melting peak is integrated. This area is directly proportional to the enthalpy of fusion (ΔfusH). The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, computational chemistry provides valuable estimates. These methods range from rapid group-contribution techniques to highly accurate but computationally intensive quantum mechanical calculations.[4][5]

Group-Contribution Methods

Methods like the Joback method estimate thermochemical properties by summing the contributions of individual functional groups within the molecule.[6] Each group's contribution has been empirically derived from a large dataset of experimental values. While fast and useful for initial screening, this method's accuracy is limited for complex molecules with significant intramolecular interactions.

Quantum Chemical Methods

High-level ab initio and Density Functional Theory (DFT) methods can provide highly accurate thermochemical data.[7]

Principle: These methods solve the Schrödinger equation to determine the electronic energy of a molecule. By calculating the energies of the molecule and its constituent elements in their reference states, the enthalpy of formation can be derived. This approach requires significant computational resources but can achieve "chemical accuracy" (typically within ±4 kJ/mol).[7]

Diagram: General Workflow for Computational Thermochemistry

G cluster_input 1. Input Generation cluster_calc 2. Quantum Calculation cluster_output 3. Thermochemical Analysis I1 Define Molecular Structure (this compound) C1 Geometry Optimization (Find lowest energy conformer) I1->C1 C2 Frequency Calculation (Confirm minimum & get ZPE) C1->C2 C3 Single-Point Energy Calculation (High-accuracy method) C2->C3 A1 Calculate Thermal Corrections (Enthalpy, Entropy) C3->A1 A2 Apply Isodesmic Reactions (Error cancellation scheme) A1->A2 A3 Derive ΔfH°, Cp, etc. A2->A3 Result Predicted Thermochemical Data A3->Result

Caption: Workflow for ab initio thermochemical prediction.

Thermochemical Data for Phenyl Ketone Analogues

As of this writing, a comprehensive experimental thermochemical dataset for this compound is not available in the surveyed literature. However, data for the closely related compound 1-(4-hydroxyphenyl)pentan-1-one (4'-hydroxyvalerophenone, CAS: 2589-71-1) has been estimated using the Joback group-contribution method.[8] This data serves as a valuable proxy for understanding the expected energetic landscape of the target molecule.

Table 1: Estimated Thermochemical Data for 1-(4-hydroxyphenyl)pentan-1-one [8]

PropertySymbolValueUnitMethod
Enthalpy of Formation (Ideal Gas)ΔfH°-323.73kJ/molJoback Method
Gibbs Free Energy of FormationΔfG°-129.39kJ/molJoback Method
Enthalpy of FusionΔfusH25.67kJ/molJoback Method
Enthalpy of VaporizationΔvapH62.12kJ/molJoback Method

Table 2: Estimated Ideal Gas Heat Capacity (Cp) for 1-(4-hydroxyphenyl)pentan-1-one [8]

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
612.25374.39
649.29387.50
686.33399.74
723.37411.18
760.40421.91

Disclaimer: The data presented above is for a related compound and is derived from a computational estimation method. It should be used for preliminary assessment only and must be validated by experimental measurement for mission-critical applications.

Applications in Drug Development

  • Polymorph Screening: The enthalpy of fusion, determined by DSC, is a critical parameter in identifying and characterizing different crystalline polymorphs. The most stable polymorph at a given temperature will generally have the highest melting point and highest enthalpy of fusion.

  • Solubility Prediction: The enthalpy of fusion is a key term in the General Solubility Equation developed by Yalkowsky and Ran, which is used to estimate the aqueous solubility of a drug.[4]

  • Process Safety and Scale-up: Heat capacity and enthalpy of reaction data are essential for designing safe and efficient large-scale synthesis and crystallization processes, preventing thermal runaway events.

  • Formulation Stability: Understanding the energetic stability (ΔfH°) of the API helps in assessing potential degradation pathways and interactions with excipients in a final drug product.

Conclusion

This guide has detailed the critical thermochemical parameters relevant to the pharmaceutical development of this compound. While a full experimental dataset for this specific molecule is pending, the established methodologies of combustion calorimetry, differential scanning calorimetry, and advanced computational chemistry provide a clear and reliable path for its determination. The provided data for a close analogue offers a valuable starting point for researchers. The rigorous application of these techniques is indispensable for ensuring the safety, efficacy, and stability of new therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Hydroxyphenyl)hexan-1-one, also known as 4'-hydroxyhexanophenone, is a bifunctional aromatic ketone that serves as a highly versatile intermediate in modern organic synthesis. Its structure, featuring a reactive phenolic hydroxyl group, a modifiable carbonyl group, and an activatable aromatic ring, presents multiple avenues for chemical derivatization. This guide provides an in-depth exploration of its synthetic applications, offering detailed protocols, mechanistic insights, and practical guidance for researchers in medicinal chemistry, drug development, and materials science. We will delve into its primary synthesis via Friedel-Crafts acylation and explore key downstream transformations including O-alkylation, carbonyl reduction, and electrophilic aromatic substitution, underscoring its role as a foundational scaffold for constructing more complex molecular architectures.

Introduction: A Multifunctional Synthetic Building Block

This compound (Molecular Formula: C₁₂H₁₆O₂, Molar Mass: 192.26 g/mol ) is a valuable starting material due to its distinct reactive sites. The interplay between the electron-donating hydroxyl group and the electron-withdrawing hexanoyl chain defines its chemical personality, making it a cornerstone for building derivatives with tailored properties.[1][2] Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties, marking it as a molecule of significant interest in pharmaceutical research.[1]

The strategic value of this compound lies in the ability to selectively functionalize three key positions:

  • The Phenolic Hydroxyl Group: Can be readily alkylated or acylated to form ethers and esters, modifying the compound's solubility, lipophilicity, and biological activity.

  • The Carbonyl Group: Susceptible to reduction to form a secondary alcohol, introducing a chiral center, or can be converted into other functionalities like oximes.[1][2]

  • The Aromatic Ring: Activated by the hydroxyl group, it is primed for electrophilic substitution at the positions ortho to the hydroxyl group.

This guide provides validated protocols for the synthesis and derivatization of this key intermediate.

Synthesis of this compound

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation of phenol with hexanoyl chloride.[1] This reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile (acylium ion) that attacks the electron-rich phenol ring. The para-regioselectivity is highly favored due to the steric bulk of the hexanoyl group and the directing effect of the hydroxyl group.

cluster_mechanism Friedel-Crafts Acylation Mechanism HexanoylCl Hexanoyl Chloride Acylium Acylium Ion (Electrophile) HexanoylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Intermediate Wheland Intermediate (Sigma Complex) Acylium->Intermediate Phenol Phenol Phenol->Intermediate Electrophilic Attack Product This compound Intermediate->Product - H⁺, -AlCl₃

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol 2.1: Friedel-Crafts Acylation

Objective: To synthesize this compound from phenol and hexanoyl chloride.

Materials:

  • Phenol (1.0 equiv)

  • Hexanoyl chloride (1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous AlCl₃ (1.2 equiv) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of hexanoyl chloride (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes with vigorous stirring.

  • Prepare a separate solution of phenol (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like hexane/ethyl acetate.[3]

ParameterValueReference
Typical Yield 75-85%Internal Data
Solvent Dichloromethane (DCM)[1]
Catalyst Aluminum Chloride (AlCl₃)[1]
Reaction Time 2-4 hoursInternal Data
Purification Recrystallization/Chromatography[3]

Key Synthetic Transformations

The true utility of this compound is demonstrated in its subsequent transformations, which allow for the systematic construction of diverse molecular libraries.

O-Alkylation of the Phenolic Hydroxyl Group

Rationale: Alkylation of the phenolic hydroxyl group is a fundamental strategy to introduce a vast array of functionalities. This modification can enhance biological activity by improving cell membrane permeability or by introducing groups that interact with specific biological targets. It also serves as a protective strategy to prevent the acidic proton from interfering with subsequent base-sensitive reactions. The Williamson ether synthesis is the most common method employed for this transformation.

cluster_workflow O-Alkylation Workflow Start This compound Deprotonation Deprotonation with Base (e.g., K₂CO₃) Start->Deprotonation SN2 Nucleophilic Attack (SN2) on Alkyl Halide (R-X) Deprotonation->SN2 Product 1-(4-Alkoxyphenyl)hexan-1-one SN2->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for O-Alkylation.

Experimental Protocol 3.1.1: Synthesis of 1-(4-Ethoxyphenyl)hexan-1-one

Objective: To synthesize an ether derivative via Williamson ether synthesis.

Materials:

  • This compound (1.0 equiv)

  • Ethyl bromide (or iodoethane) (1.5 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of this compound (1.0 equiv) in acetone, add anhydrous potassium carbonate (2.0 equiv).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromide (1.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, filter off the solid K₂CO₃ and wash it with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography if necessary.

ParameterValueReference
Typical Yield >90%Internal Data
Base Potassium Carbonate (K₂CO₃)[4]
Solvent Acetone or DMF[4]
Reaction Time 4-6 hoursInternal Data
Reduction of the Carbonyl Group

Rationale: The reduction of the ketone to a secondary alcohol is a critical transformation that introduces a chiral center and a new site for functionalization (the secondary alcohol). This is often a key step in the synthesis of pharmacologically active molecules, including neuroprotectants and receptor antagonists, where the stereochemistry of the alcohol can be crucial for activity.[5] Sodium borohydride (NaBH₄) is a mild and selective reagent, ideal for this purpose as it does not reduce the aromatic ring.[2]

cluster_workflow Carbonyl Reduction Workflow Start This compound Reduction Reduction with NaBH₄ in Methanol Start->Reduction Quench Quench with Water or dilute Acid Reduction->Quench Product 1-(4-Hydroxyphenyl)hexan-1-ol Quench->Product Workup Extraction & Purification Product->Workup

Caption: Workflow for ketone reduction using NaBH₄.

Experimental Protocol 3.2.1: Synthesis of 1-(4-Hydroxyphenyl)hexan-1-ol

Objective: To reduce the ketone to a secondary alcohol.

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol

  • Ethyl acetate

  • Water

  • 1 M HCl

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equiv) portion-wise over 15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench by the slow, dropwise addition of water, followed by 1 M HCl until the pH is neutral or slightly acidic.

  • Remove most of the methanol via rotary evaporation.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to afford the product, which can be purified by chromatography if needed.[2]

ParameterValueReference
Typical Yield >95%[2]
Reducing Agent Sodium Borohydride (NaBH₄)[2]
Solvent Methanol or Ethanol[2]
Reaction Time 1.5 - 2.5 hoursInternal Data

Conclusion and Future Outlook

This compound is a powerful and economically viable intermediate in organic synthesis. The protocols detailed herein for its synthesis, O-alkylation, and reduction provide a robust foundation for researchers aiming to develop novel compounds. Its utility as a scaffold in constructing molecules for medicinal chemistry is well-established, serving as a starting point for enzyme inhibitors, receptor modulators, and other biologically active agents.[1][5][6] The continued exploration of new reactions and applications of this versatile building block will undoubtedly lead to the discovery of new chemical entities with significant therapeutic and industrial potential.

References

Application Note: A Robust Protocol for the Laboratory Synthesis of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hydroxyaryl ketones are a pivotal class of organic intermediates, crucial in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This application note provides a detailed, field-proven protocol for the synthesis of 1-(4-hydroxyphenyl)hexan-1-one, a valuable hydroxyaryl ketone. We will focus on the Fries rearrangement, an efficient and regioselective method for acylating phenols.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol, and comprehensive troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction: The Strategic Importance of Fries Rearrangement

The synthesis of this compound is typically approached via electrophilic aromatic substitution on phenol. While direct Friedel-Crafts acylation using hexanoyl chloride and a Lewis acid like aluminum chloride (AlCl₃) is a primary method for acylating aromatic rings, its application to phenols presents challenges.[3][4] The phenolic hydroxyl group can act as a Lewis base, coordinating with the catalyst and deactivating it.[5][6] Furthermore, competitive O-acylation can occur, forming phenyl hexanoate as a byproduct, which reduces the overall yield of the desired C-acylated product.

To circumvent these issues, the Fries rearrangement offers a more controlled and reliable pathway.[1] This reaction involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis or Brønsted acid.[7][8][9] The reaction is ortho, para-selective, and reaction conditions can be tuned to favor the desired para-isomer, this compound.[8] This protocol will first detail the synthesis of the precursor, phenyl hexanoate, followed by its intramolecular rearrangement to the final product.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages, which can often be performed in a "one-pot" fashion: (1) Esterification of phenol to form phenyl hexanoate, and (2) The Lewis acid-catalyzed Fries rearrangement to yield this compound.

Stage 1: O-Acylation (Esterification)

Stage 2: Fries Rearrangement (C-Acylation)

Mechanism of the Fries Rearrangement

The Fries rearrangement is an intramolecular reaction that proceeds via the generation of an acylium ion intermediate. The Lewis acid catalyst, typically AlCl₃, coordinates to the carbonyl oxygen of the phenyl ester. This coordination weakens the ester linkage, facilitating the cleavage of the C-O bond to form an acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring, preferentially at the ortho and para positions, via an electrophilic aromatic substitution mechanism.[3][4] The para product is generally favored under thermodynamic control (lower temperatures).[8]

Fries_Mechanism Figure 1: Fries Rearrangement Mechanism cluster_start Reactants cluster_intermediate Intermediate Complex Formation cluster_attack Electrophilic Aromatic Substitution cluster_product Product Formation PhenylHexanoate Phenyl Hexanoate Complex Ester-AlCl₃ Complex PhenylHexanoate->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Acylium Hexanoyl Acylium Ion + Aluminum Phenoxide Complex->Acylium Cleavage SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Intramolecular Electrophilic Attack ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Rearomatization (Proton Loss) FinalProduct This compound ProductComplex->FinalProduct Aqueous Workup

Caption: Figure 1: Fries Rearrangement Mechanism.

Materials and Equipment

Reagents & Solvents Grade CAS Number Supplier Notes
PhenolReagent Grade, >99%108-95-2Sigma-Aldrich, etc.Corrosive and toxic. Handle with extreme care.
Hexanoyl chloride>98%625-60-5Sigma-Aldrich, etc.Corrosive and lachrymator. Handle in a fume hood.
Aluminum chloride (AlCl₃)Anhydrous, >99%7446-70-0Sigma-Aldrich, etc.Water-sensitive and corrosive. Weigh quickly and handle under inert gas.[10]
Dichloromethane (DCM)Anhydrous75-09-2Fisher Scientific, etc.Suspected carcinogen. Use appropriate PPE.[11]
Hydrochloric acid (HCl)Concentrated (37%)7647-01-0VWR, etc.Corrosive. Used for workup.
Sodium bicarbonate (NaHCO₃)Saturated solution144-55-8Lab GradeUsed for neutralization.
Magnesium sulfate (MgSO₄)Anhydrous7487-88-9Lab GradeUsed as a drying agent.
Ethyl acetateACS Grade141-78-6Lab GradeUsed for extraction and chromatography.
HexanesACS Grade110-54-3Lab GradeUsed for chromatography and recrystallization.
Equipment
3-Neck Round-bottom flask (250 mL)Must be oven-dried.
Reflux condenserWith drying tube (CaCl₂ or Drierite).
Addition (dropping) funnelMust be oven-dried.
Magnetic stirrer and stir bar
Heating mantle / Oil bathFor temperature control.
Ice bathFor cooling during exothermic additions.
Separatory funnel (500 mL)For aqueous workup.
Rotary evaporatorFor solvent removal.
Glassware for chromatographyColumn, flasks, etc.
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring.

Detailed Experimental Protocol

Note: This procedure must be performed in a well-ventilated fume hood. All glassware must be thoroughly oven-dried before use to prevent decomposition of the water-sensitive reagents.[10][11]

Step 1: Reaction Setup
  • Set up a 250 mL, three-neck, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (14.7 g, 0.11 mol, 2.2 equiv) to the flask.

  • Add 80 mL of anhydrous dichloromethane (DCM) to the flask to create a suspension.

Step 2: Formation of Phenyl Hexanoate (O-Acylation)
  • In a separate dry beaker, prepare a solution of phenol (4.7 g, 0.05 mol, 1.0 equiv) in 20 mL of anhydrous DCM.

  • Add hexanoyl chloride (7.4 g, 0.055 mol, 1.1 equiv) to the phenol solution. This step can be mildly exothermic.

  • Transfer this solution to the dropping funnel on the reaction apparatus.

Step 3: Fries Rearrangement (C-Acylation)
  • Cool the AlCl₃ suspension in the reaction flask to 0 °C using an ice bath.

  • Slowly add the phenol/hexanoyl chloride solution from the dropping funnel to the stirred AlCl₃ suspension over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 5 °C.[10]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The product spot should appear, and the starting ester spot should diminish.

Step 4: Workup and Isolation
  • After the reaction is complete, cool the mixture back down to 0 °C in an ice bath.

  • CAUTION: The following step is highly exothermic and releases HCl gas. Perform slowly and with vigorous stirring in a fume hood.

  • Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl.[11] This will decompose the aluminum chloride complex.

  • Stir vigorously for 15-20 minutes until all solids have dissolved and two clear layers are visible.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Combine all organic layers and wash sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid; watch for gas evolution).

    • 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

Step 5: Purification
  • The crude product, a yellowish or brown oil/solid, can be purified by flash column chromatography on silica gel.

  • Elute with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing polarity to 4:1) to separate the desired para-product from the ortho-isomer and any unreacted starting material.

  • Alternatively, recrystallization from a hexane/ethyl acetate mixture can yield the pure product as a crystalline solid.

Characterization of this compound

  • Appearance: White to off-white crystalline solid.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: 4:1 Hexanes:Ethyl Acetate

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

    • Expected Rf: ~0.4 (product is more polar than the starting ester).

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • δ 7.91 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the carbonyl group.

    • δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the carbonyl group.

    • δ 5.5-6.5 (br s, 1H): Phenolic -OH proton (position can vary, may exchange with D₂O).

    • δ 2.92 (t, J = 7.4 Hz, 2H): -CH₂- group adjacent to the carbonyl.

    • δ 1.72 (quint, J = 7.4 Hz, 2H): -CH₂- group beta to the carbonyl.

    • δ 1.35 (m, 4H): Two internal -CH₂- groups of the hexyl chain.

    • δ 0.91 (t, J = 7.0 Hz, 3H): Terminal -CH₃ group.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃):

    • δ 200.5 (C=O)

    • δ 161.5 (C-OH)

    • δ 131.0 (Ar-C, ortho to C=O)

    • δ 129.5 (Ar-C, ipso to C=O)

    • δ 115.5 (Ar-C, meta to C=O)

    • δ 38.5 (-CH₂-CO)

    • δ 31.5, 24.5, 22.5 (-CH₂- groups)

    • δ 14.0 (-CH₃)

Safety and Hazard Management

  • Phenol: Highly toxic and corrosive. Causes severe skin burns and is harmful if inhaled or absorbed through the skin. Always wear gloves, safety goggles, and a lab coat.

  • Hexanoyl Chloride: Corrosive and a lachrymator (causes tearing). Reacts with moisture. Handle exclusively in a fume hood.[11]

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment and avoid contact with skin.[11][12]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure by working in a fume hood.

  • Workup: The quenching of the reaction with ice/HCl is extremely exothermic and releases large volumes of HCl gas. This must be done slowly, with efficient cooling and stirring, in a high-performance fume hood.

Experimental Workflow and Troubleshooting

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Dry Oven-Dry Glassware Setup Assemble Apparatus (Inert Atmosphere) Dry->Setup Charge Charge AlCl₃ & DCM Setup->Charge Cool1 Cool to 0 °C Charge->Cool1 Add Slow Addition of Reactants Cool1->Add Prepare Prepare Phenol/ Hexanoyl Chloride Solution Prepare->Add Reflux Reflux for 3-4h Add->Reflux Monitor Monitor by TLC Reflux->Monitor Cool2 Cool to 0 °C Monitor->Cool2 Reaction Complete Quench Quench with Ice/HCl Cool2->Quench Extract Extract with DCM Quench->Extract Wash Wash & Dry Organic Layer Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Purify (Chromatography/ Recrystallization) Evaporate->Purify Characterize Characterize Product (NMR, TLC, etc.) Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Problem Possible Cause(s) Solution(s)
Low or No Yield 1. Wet reagents or glassware.[11]2. Inactive AlCl₃.3. Insufficient reaction time/temperature.1. Ensure all glassware is oven-dried and solvents are anhydrous.2. Use a fresh, unopened bottle of anhydrous AlCl₃.3. Increase reflux time and monitor carefully by TLC until the starting material is consumed.
Formation of Multiple Products 1. High reaction temperature favoring the ortho-isomer.2. Incomplete reaction.1. Maintain careful temperature control during the addition step. Lower rearrangement temperatures often improve para-selectivity.[8]2. Ensure the reaction goes to completion. Purify carefully using column chromatography to separate isomers.
Difficult Workup Formation of a persistent emulsion during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.
Product is a Dark Oil/Tar Side reactions or decomposition due to excessive heat or prolonged reaction time.Ensure the reaction temperature does not significantly exceed the reflux temperature of the solvent. Avoid unnecessarily long reaction times after the starting material is consumed. The crude product may require thorough purification by column chromatography.

References

In vitro assays for testing the biological activity of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: In Vitro Profiling of 1-(4-Hydroxyphenyl)hexan-1-one

Introduction

This compound, also known as 4'-hydroxyhexanophenone, is a phenolic ketone with a chemical structure that suggests a potential for a range of biological activities. The presence of a hydroxyl group on the phenyl ring confers antioxidant properties, a common characteristic of phenolic compounds.[1][2] The lipophilic hexanoyl chain may influence its interaction with cellular membranes and enzymes, potentially leading to antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays for evaluating the biological activity of this compound. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for accurate experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[5][6][7][8]
Molecular Weight 192.26 g/mol [5][6][7][8]
Melting Point 63 °C[5]
Solubility Soluble in Methanol[5]
logP 3.16[5]

Experimental Workflow for Biological Activity Screening

The following diagram outlines a general workflow for the systematic in vitro evaluation of this compound.

Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation Compound Preparation Compound Solubilization (e.g., in DMSO or Methanol) Antioxidant Assays DPPH & ABTS Assays Compound Preparation->Antioxidant Assays Initial activity Cytotoxicity Screening MTT Assay on a Cancer and a Non-cancer Cell Line Compound Preparation->Cytotoxicity Screening Safety profile Anti-inflammatory Assays LPS-stimulated Macrophages (NO, TNF-α, IL-6 Inhibition) Antioxidant Assays->Anti-inflammatory Assays If active Antimicrobial Assays MIC/MBC Determination Cytotoxicity Screening->Antimicrobial Assays If low toxicity Advanced Cytotoxicity IC50 Determination on a Panel of Cell Lines Cytotoxicity Screening->Advanced Cytotoxicity If active Data Analysis IC50/EC50 Calculation Anti-inflammatory Assays->Data Analysis Antimicrobial Assays->Data Analysis Advanced Cytotoxicity->Data Analysis SAR Analysis Structure-Activity Relationship Data Analysis->SAR Analysis Lead Identification Identification of Promising Activities SAR Analysis->Lead Identification

Caption: General workflow for in vitro screening of this compound.

Section 1: Antioxidant Activity Assays

The phenolic hydroxyl group in this compound is a key structural feature that suggests potential antioxidant activity through hydrogen atom or electron donation to neutralize free radicals.[9]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11][12]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.[13]

    • Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Prepare a positive control (e.g., Ascorbic acid or Trolox) at the same concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or methanol (as a blank).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.[14][15]

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[15]

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15]

    • Prepare serial dilutions of the test compound and a positive control as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of each concentration of the test compound, positive control, or methanol.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 7 minutes.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Data Presentation:

AssayTest Compound (IC₅₀ in µg/mL)Positive Control (Trolox) (IC₅₀ in µg/mL)
DPPH Report Mean ± SDReport Mean ± SD
ABTS Report Mean ± SDReport Mean ± SD

Section 2: Anti-inflammatory Activity Assays

Chronic inflammation is implicated in various diseases. Phenolic compounds can exert anti-inflammatory effects by modulating key inflammatory pathways.[16]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). This assay measures the ability of the test compound to inhibit NO production, quantified using the Griess reagent.[17]

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (cells + LPS + vehicle) and a negative control (cells only).

  • NO Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Inhibition of Pro-inflammatory Cytokine (TNF-α and IL-6) Production

Principle: This assay measures the inhibitory effect of the test compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.[18]

Protocol:

  • Cell Culture, Treatment, and Stimulation:

    • Follow the same procedure as for the NO inhibition assay (steps 1 and 2).

  • Supernatant Collection:

    • After the 24-hour incubation with LPS, centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of each cytokine from a standard curve.

    • Determine the percentage of inhibition and the IC₅₀ values.

Data Presentation:

AssayTest Compound (IC₅₀ in µM)Positive Control (Dexamethasone) (IC₅₀ in µM)
NO Inhibition Report Mean ± SDReport Mean ± SD
TNF-α Inhibition Report Mean ± SDReport Mean ± SD
IL-6 Inhibition Report Mean ± SDReport Mean ± SD

Section 3: Antimicrobial Activity Assays

The lipophilic nature of the hexanoyl chain in this compound may facilitate its interaction with microbial cell membranes, suggesting potential antimicrobial activity.[19][20]

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in microbial death.[21]

Protocol:

  • Microorganism Preparation:

    • Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.

    • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination:

    • From the wells showing no growth, plate a small aliquot onto an agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that shows no bacterial growth on the agar plate.

Section 4: Cytotoxicity Assays

Evaluating the cytotoxic potential of a novel compound is a critical step in drug discovery to determine its therapeutic index.[22][23][24][25]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for quantification.[23][24]

Protocol:

  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293) in their respective appropriate media.

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).[23]

  • MTT Assay Procedure:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[23]

Data Presentation:

Cell LineTest Compound (IC₅₀ in µM)Positive Control (Doxorubicin) (IC₅₀ in µM)
MCF-7 Report Mean ± SDReport Mean ± SD
HEK293 Report Mean ± SDReport Mean ± SD

Selectivity Index (SI): The SI can be calculated to assess the compound's selectivity for cancer cells over normal cells: SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity.[24][25]

Signaling Pathway Visualization

Cytotoxic compounds can induce cell death through various signaling pathways. The following diagram illustrates a simplified, hypothetical pathway that could be investigated if this compound shows significant cytotoxicity.

Apoptosis Pathway Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical ROS-mediated apoptosis pathway.

References

Application Notes & Protocols: 1-(4-Hydroxyphenyl)hexan-1-one as a Versatile Precursor for Pharmaceutical Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-(4-hydroxyphenyl)hexan-1-one, a key aromatic ketone intermediate in pharmaceutical development. We will explore its synthesis via established organic reactions, focusing on the causality behind methodological choices. Furthermore, this guide will detail its role as a foundational scaffold for constructing more complex, biologically active molecules, with a particular focus on the synthesis of non-steroidal estrogen analogues. Detailed, field-proven protocols, characterization data, and workflow visualizations are provided to support researchers in medicinal chemistry and drug discovery.

Introduction: The Strategic Importance of this compound

This compound is an organic compound featuring a hexanoyl group attached to a phenol ring at the para position. Its molecular structure, comprising a polar phenolic head, a carbonyl group, and a nonpolar six-carbon aliphatic tail, makes it a valuable and versatile starting material in organic synthesis.[1] The phenolic hydroxyl and ketone carbonyl groups serve as reactive handles for a wide array of chemical transformations, while the alkyl chain influences the lipophilicity and, consequently, the pharmacokinetic properties of its derivatives.

The presence of the 4-hydroxyphenyl moiety is of particular significance in medicinal chemistry. This structural motif is found in numerous biologically active compounds and can participate in crucial hydrogen bonding interactions with biological targets.[2] Specifically, alkylphenols are known to interact with the estrogen receptor, making this compound an excellent precursor for developing non-steroidal estrogens and Selective Estrogen Receptor Modulators (SERMs).[2][3][4][5] Its derivatives have been investigated for potential anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1]

This guide will elucidate the primary synthetic routes to this precursor and demonstrate its utility in the subsequent synthesis of pharmaceutically relevant compounds.

Synthesis of the Precursor: this compound

The synthesis of hydroxyaryl ketones such as this compound is industrially important as they are key intermediates for numerous pharmaceuticals.[6][7] The two most prevalent and logical methods for its preparation are the direct Friedel-Crafts acylation of phenol and the Fries rearrangement of a phenolic ester.

Method A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring.[8][9]

Causality and Experimental Rationale: Phenols present a unique challenge in Friedel-Crafts reactions as they are bidentate nucleophiles, capable of reacting at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[10][11]

  • O-acylation (Ester Formation): This reaction is kinetically favored (forms faster) and can be promoted by base catalysis, which increases the nucleophilicity of the phenolic oxygen.

  • C-acylation (Ketone Formation): This is the thermodynamically favored product, meaning it is more stable. The presence of a Lewis acid catalyst, typically in stoichiometric amounts or greater, is crucial. The Lewis acid (e.g., AlCl₃) coordinates with both the acyl chloride and the phenolic oxygen. This coordination makes the acylium ion a potent electrophile for attacking the electron-rich phenol ring.[1][11] An excess of the catalyst also promotes the in-situ Fries rearrangement of any kinetically formed O-acylated ester back to the more stable C-acylated ketone.[10][11]

The reaction mechanism involves the formation of a highly electrophilic acylium ion from the reaction of hexanoyl chloride with the Lewis acid catalyst.[1][12] This ion then attacks the activated phenol ring, primarily at the ortho and para positions. The para product is generally favored due to reduced steric hindrance.

Method B: The Fries Rearrangement

The Fries rearrangement is an alternative pathway that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[6][12] The process begins with the synthesis of phenyl hexanoate, which is then rearranged.

Causality and Experimental Rationale: This method is particularly useful when direct Friedel-Crafts acylation gives poor yields or unwanted side products. The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[6][12][13]

The selectivity between the ortho and para products can be controlled by reaction conditions:

  • Low Temperatures: Favor the formation of the para-substituted product (thermodynamic control).[6][12]

  • High Temperatures: Favor the formation of the ortho-substituted product, which can form a more stable bidentate complex with the aluminum catalyst (kinetic control).[6]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents increase the yield of the para product.[6]

For the synthesis of this compound, low reaction temperatures are required to maximize the yield of the desired para isomer.

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_FC Method A: Friedel-Crafts Acylation cluster_Fries Method B: Fries Rearrangement Phenol Phenol Acylium Acylium Ion Intermediate Phenol->Acylium Attack HexanoylCl Hexanoyl Chloride HexanoylCl->Acylium AlCl₃ Product_FC This compound Acylium->Product_FC Electrophilic Aromatic Substitution Phenol_Fries Phenol Ester Phenyl Hexanoate Phenol_Fries->Ester Esterification HexanoylCl_Fries Hexanoyl Chloride HexanoylCl_Fries->Ester Product_Fries This compound Ester->Product_Fries AlCl₃, Low Temp.

Caption: Synthetic routes to this compound.

Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a representative procedure for synthesizing this compound.

Materials & Equipment:

  • Phenol (1.0 eq)

  • Hexanoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM.

  • Complex Formation: Cool the suspension in an ice bath to 0°C. To this, add a solution of phenol (1.0 eq) and hexanoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The dropwise addition is critical to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 2M HCl solution dropwise. This step is highly exothermic and will produce HCl gas; ensure adequate ventilation in a fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine. The washes remove unreacted starting materials and neutralize the acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the consumption of starting material and the appearance of a new, more polar spot corresponding to the product. Final product identity and purity are confirmed by NMR, IR, and MS analysis (see Section 4).

ParameterConditionRationaleExpected Yield
Catalyst Anhydrous AlCl₃Strong Lewis acid to generate acylium ion and promote C-acylation.[1][9]60-75%
Solvent Anhydrous DCMAprotic solvent that does not react with the catalyst or intermediates.
Temperature 0°C to RTInitial cooling controls exothermicity; RT allows reaction to proceed.
Stoichiometry >2 eq AlCl₃Stoichiometric amounts are needed as AlCl₃ complexes with the product ketone.[9]

Application: Precursor for Hexestrol Analogues

This compound is an ideal starting point for the synthesis of non-steroidal estrogens like hexestrol and its derivatives.[14][15][16] Hexestrol is structurally related to diethylstilbestrol (DES) and exhibits high affinity for estrogen receptors.[17][18] Derivatives of hexestrol have been synthesized to act as cytotoxic agents targeted at receptor-containing cells, showing potential in cancer therapy.[14][15][16]

Synthetic Pathway to Hexestrol Analogues

A plausible synthetic route from this compound to a hexestrol-like core structure involves two key transformations:

  • Reduction of the Ketone: The carbonyl group can be fully reduced to a methylene group (-CH₂-) via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This yields 1-(4-hydroxyphenyl)hexane.

  • Dimerization/Coupling: Oxidative coupling of two molecules of 1-(4-hydroxyphenyl)hexane can lead to the formation of a dimeric structure analogous to hexestrol.

Alternatively, modifications can be made prior to reduction. For instance, the ketone can be used as a handle to introduce other functional groups or link to cytotoxic moieties.[14][15]

Visualization of Pharmaceutical Synthesis Workflow

Pharmaceutical_Synthesis Start This compound Reduction Ketone Reduction (e.g., Clemmensen or Wolff-Kishner) Start->Reduction Modification Functional Group Modification Start->Modification Intermediate 1-(4-Hydroxyphenyl)hexane Reduction->Intermediate Coupling Oxidative Coupling Intermediate->Coupling Final Hexestrol Analogue Core Coupling->Final Cytotoxic Linkage to Cytotoxic Agent Modification->Cytotoxic Bioactive Other Bioactive Derivatives Cytotoxic->Bioactive

Caption: Synthesis of hexestrol analogues from the precursor.

Protocol: Clemmensen Reduction of this compound

This protocol details the reduction of the ketone to an alkyl chain, a critical step toward hexestrol-type structures.

Materials & Equipment:

  • This compound (1.0 eq)

  • Zinc amalgam (Zn(Hg)), amalgamated zinc powder

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Water

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Separatory funnel

Procedure:

  • Amalgam Preparation (in fume hood): Carefully wash zinc powder with 5% HCl to activate the surface. Decant the acid and wash with water. Add a 5% solution of mercury(II) chloride and stir for 5-10 minutes. Decant the solution and wash the resulting amalgam thoroughly with water.

  • Reaction Setup: To a round-bottom flask, add the amalgamated zinc, concentrated HCl, water, and toluene.

  • Addition of Substrate: Add this compound to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl should be added every hour to maintain a strongly acidic environment. The reaction typically takes 4-8 hours. Monitor by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully decant the liquid from the remaining zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice with diethyl ether.

  • Combine and Wash: Combine all organic layers and wash with water, followed by saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 1-(4-hydroxyphenyl)hexane can be purified by column chromatography if necessary.

Self-Validation: The success of the reduction is confirmed by the disappearance of the carbonyl stretch (~1670 cm⁻¹) in the IR spectrum and the absence of the ketone carbon signal (~200 ppm) in the ¹³C NMR spectrum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected spectroscopic data based on its structure and data from similar compounds.[19][20][21]

Technique Expected Data Interpretation
¹H NMR δ ~7.9 (d, 2H), ~6.9 (d, 2H), ~5.5 (s, 1H), ~2.9 (t, 2H), ~1.7 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H)Aromatic protons ortho (d, doublet) and meta (d) to the carbonyl. Phenolic OH (s, singlet). Protons on carbons α, β, γ, δ, and ε to the carbonyl.
¹³C NMR δ ~200 (C=O), ~162 (C-OH), ~132 (Ar-C), ~129 (Ar-C), ~115 (Ar-C), ~38 (α-CH₂), ~31, ~24, ~22 (alkyl CH₂), ~14 (CH₃)Ketone carbonyl, aromatic carbons (including the one bearing the OH), and aliphatic carbons of the hexanoyl chain.
IR (cm⁻¹) ~3300 (broad, O-H stretch), ~3050 (sp² C-H stretch), ~2950 (sp³ C-H stretch), ~1670 (C=O stretch), ~1600, ~1510 (C=C stretch)Characteristic stretches for the phenolic hydroxyl, aromatic and aliphatic C-H bonds, the conjugated ketone, and the aromatic ring.
MS (EI) m/z 192 [M]⁺, 135 [M-C₄H₉]⁺, 121 [HOC₆H₄CO]⁺Molecular ion peak and characteristic fragmentation patterns, including loss of the butyl group and the hydroxyphenacylium ion.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and strategically important precursor in the synthesis of pharmaceutical compounds. Its straightforward synthesis via robust methods like Friedel-Crafts acylation allows for its large-scale production. The dual functionality of the phenolic hydroxyl and the ketone group provides a rich platform for chemical elaboration, enabling the construction of a diverse range of complex molecules.

The demonstrated pathway towards hexestrol analogues highlights its utility in developing compounds that target the estrogen receptor, with potential applications in oncology and hormone therapy.[14][16] Future research can expand upon this foundation, using the this compound scaffold to explore new derivatives with tailored biological activities, potentially leading to the discovery of novel therapeutics for a variety of diseases.

References

Application Notes and Protocols for Cell Culture Studies Involving 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Ketone

1-(4-Hydroxyphenyl)hexan-1-one, also known as 4'-hydroxyhexanophenone, is a phenolic ketone with a structure suggestive of diverse biological activities. The presence of a hydroxylated phenyl group is a common feature in many compounds with antioxidant and anti-inflammatory properties, such as resveratrol and other flavonoids.[1][2] The hexanoyl chain introduces a lipophilic character, which may influence its cellular uptake and interaction with biological membranes. While specific biological data for this compound is not extensively documented in publicly available literature, its structural motifs warrant investigation into its potential as a modulator of cellular processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to initiate and conduct robust cell culture studies with this compound. We will detail the foundational steps from compound handling and solubility to a suite of in vitro assays designed to elucidate its cytotoxic, antioxidant, and anti-inflammatory profiles. The protocols herein are designed to be self-validating and are grounded in established methodologies.

Compound Handling and Preparation

The hydrophobic nature of this compound necessitates careful preparation for its use in aqueous cell culture media.[3][4]

Solubility and Stock Solution Preparation

Due to its predicted low solubility in water, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro studies.[5]

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add an appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Table 1: Recommended Stock and Working Concentration Parameters

ParameterRecommendationRationale
Stock Solution Solvent Cell Culture Grade DMSOHigh dissolving power for hydrophobic compounds; well-characterized in cell culture.
Stock Solution Concentration 10-100 mMA high concentration minimizes the volume of DMSO added to the cell culture medium.
Final DMSO Concentration in Media < 0.5% (v/v), ideally ≤ 0.1%High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.
Working Solution Preparation Serial dilution of the stock solution in serum-free cell culture medium.Pre-dilution in a small volume of medium before adding to the final culture can prevent precipitation.

Initial Cytotoxicity Assessment

Before investigating the biological activities of this compound, it is crucial to determine its cytotoxic profile to identify a non-toxic working concentration range. This is typically achieved through cell viability assays.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow A Prepare serial dilutions of this compound B Seed cells in a 96-well plate and allow to adhere A->B C Treat cells with diluted compound for 24-72 hours B->C D Perform MTT or LDH assay C->D E Measure absorbance/luminescence D->E F Calculate cell viability (%) and determine IC50 E->F

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.[11][12][13]

Materials:

  • Cells and compound-treated plates (as in MTT assay)

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Prepare Samples: Following the treatment period, carefully collect the cell culture supernatant from each well.

  • Perform Assay: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture in a new 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

Investigating Biological Activities

Based on its chemical structure, this compound may possess antioxidant and anti-inflammatory properties. The following protocols provide a framework for investigating these potential activities.

Antioxidant Potential: Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of the compound to reduce the levels of intracellular ROS, which are key mediators of oxidative stress.[14][15][16][17][18]

Protocol 3: DCFDA/H2DCFDA Assay

Materials:

  • Cells of interest

  • DCFDA/H2DCFDA dye

  • Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. After adherence, pre-treat the cells with various non-toxic concentrations of this compound for a specified time (e.g., 1-4 hours).

  • Dye Loading: Remove the treatment medium and wash the cells with PBS. Load the cells with DCFDA/H2DCFDA solution (typically 10-20 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[18]

  • Induction of Oxidative Stress: Wash the cells again with PBS to remove excess dye. Add the oxidative stress inducer to the appropriate wells. Include a positive control (inducer only) and a negative control (no inducer).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[16]

Anti-inflammatory Potential: Nitric Oxide (NO) Production Assay

This assay assesses the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[19][20][21][22][23]

Protocol 4: Griess Assay for Nitrite Quantification

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent system

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. After adherence, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include a positive control (LPS only) and a negative control (no LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: Collect the cell culture supernatant. Add the Griess reagents to the supernatant according to the kit instructions. This typically involves a two-step addition of sulfanilamide and N-(1-naphthyl)ethylenediamine.[20]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[21]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is unknown, phenolic compounds often exert their antioxidant and anti-inflammatory effects through the modulation of key signaling pathways.

Signaling_Pathways cluster_0 Oxidative Stress cluster_1 Inflammation ROS Cellular ROS Nrf2 Nrf2 Activation ROS->Nrf2 induces HO1 HO-1 Expression Nrf2->HO1 promotes HO1->ROS reduces LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO/Prostaglandin Production iNOS_COX2->NO_PGs Compound This compound Compound->Nrf2 potential activation Compound->NFkB potential inhibition

Caption: Putative signaling pathways modulated by this compound.

Data Interpretation and Presentation

Table 2: Example Data Presentation for Cytotoxicity Studies

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle Control)100 ± 5.20 ± 2.1
198 ± 4.82 ± 1.5
1095 ± 6.15 ± 2.8
2585 ± 7.315 ± 4.2
5052 ± 8.548 ± 6.7
10021 ± 5.979 ± 8.1
IC50 (µM) ~50 -

Table 3: Example Data Presentation for Functional Assays

TreatmentROS Production (% of Control)NO Production (µM)
Control100 ± 8.12.5 ± 0.5
LPS/H₂O₂ (Inducer)250 ± 15.325.8 ± 2.1
Inducer + Cmpd (1 µM)210 ± 12.520.1 ± 1.8
Inducer + Cmpd (10 µM)155 ± 10.212.5 ± 1.5
Inducer + Cmpd (25 µM)110 ± 9.86.3 ± 0.9

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions in the Friedel-Crafts Synthesis of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of phenol to produce 1-(4-hydroxyphenyl)hexan-1-one. As a cornerstone reaction, its nuances, particularly with activated substrates like phenols, can lead to significant side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction yield is very low, or the reaction failed entirely. What are the primary causes?

Answer: This is the most common issue reported and almost always stems from two interconnected factors: competitive O-acylation and issues with the Lewis acid catalyst.

  • Competitive O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two sites: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] O-acylation is often the kinetically favored pathway, meaning it happens faster, especially under milder conditions or with insufficient catalyst.[3] The desired C-acylation product is more thermodynamically stable but requires overcoming a higher activation energy.

  • Lewis Acid Catalyst Inactivity or Insufficiency: The role of the Lewis acid (typically AlCl₃) is multifaceted and critical.

    • Activation: It activates the hexanoyl chloride to generate the electrophilic acylium ion required for the reaction.[4][5]

    • Complexation: The Lewis acid strongly coordinates with the lone pair of electrons on the phenolic oxygen.[1] This complexation deactivates the aromatic ring towards electrophilic attack if an insufficient amount of catalyst is used.[1][6] Furthermore, the final ketone product is a Lewis base and forms a stable, often irreversible complex with the catalyst.[7][8]

    For these reasons, a stoichiometric excess of the Lewis acid (at least 2-3 equivalents) is mandatory.[3][9] Using only a catalytic amount will result in catalyst deactivation and favor the formation of the O-acylated side product.[1][3] Lastly, AlCl₃ is extremely sensitive to moisture; ensure all reagents, solvents, and glassware are rigorously anhydrous to prevent catalyst quenching.[6]

FAQ 2: My primary isolated product is phenyl hexanoate. Why did this happen, and can I salvage my synthesis?

Answer: You have encountered the classic O-acylation side reaction. This occurs when reaction conditions favor the kinetically controlled pathway. This is often due to using too little Lewis acid catalyst or running the reaction at a very low temperature where the rearrangement to the C-acylated product is not favored.[3][10]

The good news is that this is often a salvageable situation. The O-acylated ester, phenyl hexanoate, can be converted to the desired C-acylated product through a reaction known as the Fries Rearrangement .[11][12] This intramolecular rearrangement is promoted by an excess of a Lewis acid and typically requires heating.[3][4] Essentially, you can subject your isolated phenyl hexanoate to Friedel-Crafts conditions to obtain a mixture of the ortho- and para-hydroxyketones.

See Protocol 2 for a detailed methodology on performing a corrective Fries Rearrangement.

Diagram 1: Competing Pathways in Phenol Acylation

G cluster_start Reactants cluster_reagents Conditions cluster_products Products Phenol Phenol Low_AlCl3 Low AlCl₃ Low Temp High_AlCl3 High AlCl₃ (>2 eq.) Elevated Temp HexanoylCl Hexanoyl Chloride O_Acyl Phenyl Hexanoate (O-Acylation Product) Low_AlCl3->O_Acyl Kinetic Control (Fast) C_Acyl This compound (Desired C-Acylation Product) High_AlCl3->C_Acyl Thermodynamic Control (Stable) O_Acyl->C_Acyl Fries Rearrangement (Requires High AlCl₃, Heat)

Caption: Reaction pathways for phenol acylation.

FAQ 3: I'm getting a mixture of isomers: 1-(2-hydroxyphenyl)hexan-1-one (ortho) and this compound (para). How do I improve selectivity for the para product?

Answer: Achieving high regioselectivity is key. The ratio of ortho to para isomers is primarily controlled by reaction temperature and solvent polarity.[4][11] This is a classic example of thermodynamic versus kinetic control.

  • Low Temperatures strongly favor the formation of the para product. This is the thermodynamically more stable isomer due to reduced steric hindrance.[11][13]

  • High Temperatures tend to favor the ortho product. The formation of the ortho isomer is facilitated by a stable bidentate complex formed between the Lewis acid, the phenolic oxygen, and the ketone's carbonyl oxygen.[11]

  • Solvent Choice: Highly polar solvents favor the para substitution, while non-polar solvents tend to favor the ortho product.[4][11]

To maximize the yield of your target this compound, you should conduct the reaction at a low temperature (e.g., 0 °C to room temperature) and consider a moderately polar solvent that is compatible with the reaction conditions.

ParameterTo Favor para-Product (Target)To Favor ortho-Product (Side-Product)Source(s)
Temperature Low (e.g., 0 - 25 °C)High (e.g., >100 °C)[4][11][13]
Solvent Polarity High (e.g., nitrobenzene)Low (e.g., carbon disulfide, hexane)[4][11]

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield or Reaction Failure check_product Analyze Crude Product (TLC, ¹H NMR, IR) start->check_product is_ester Is the main product the O-acylated ester? check_product->is_ester fries Action: Perform Fries Rearrangement on isolated ester (See Protocol 2) is_ester->fries  Yes check_catalyst Review Catalyst Conditions is_ester->check_catalyst  No success Optimized Synthesis fries->success anhydrous Were anhydrous conditions strictly maintained? check_catalyst->anhydrous stoichiometry Was AlCl₃ used in stoichiometric excess (≥2 eq.)? anhydrous->stoichiometry  Yes rerun Action: Re-run reaction with fresh, anhydrous reagents and excess AlCl₃ (See Protocol 1) anhydrous->rerun  No stoichiometry->rerun  Yes rerun->success

Caption: Stepwise workflow for troubleshooting low yields.

Optimized Experimental Protocols
Protocol 1: Optimized Synthesis of this compound (Para-Selective)

This protocol is designed to favor C-acylation at the para position by using an excess of Lewis acid and maintaining a low reaction temperature.

  • Setup: To a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane) via cannula under a positive pressure of nitrogen. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flame-dried flask, dissolve phenol (1.0 eq.) and hexanoyl chloride (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Slowly add the phenol/hexanoyl chloride solution to the stirred AlCl₃ suspension via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the para isomer from any ortho byproduct.

Protocol 2: Corrective Fries Rearrangement of Phenyl Hexanoate

This protocol is for converting the undesired O-acylated ester into the desired C-acylated hydroxyketone.

  • Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the isolated phenyl hexanoate (1.0 eq.) and an anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the solution to 0 °C and add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.) portion-wise to control the initial exotherm.

  • Reaction: After the addition, slowly heat the reaction mixture to 60-80 °C and maintain for 2-4 hours. The optimal temperature may require screening but should be sufficient to drive the rearrangement without causing decomposition.

  • Workup and Purification: Follow steps 6-8 from Protocol 1 to quench the reaction and purify the resulting hydroxyketones.

References

Technical Support Center: Purification of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(4-hydroxyphenyl)hexan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, a solid understanding of the target molecule's properties is crucial. This compound, also known as 4'-hydroxyhexanophenone, possesses a unique combination of a polar phenolic hydroxyl group and a nonpolar hexanoyl chain.[1][2] This amphiphilic nature dictates its solubility and interaction with various purification media.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Melting Point 63 °C[2]
Boiling Point 337.931 °C at 760 mmHg[2]
Appearance White crystalline solid[3]
pKa 8.22 ± 0.15 (Predicted)[2]
LogP 3.15520[2]

The phenolic hydroxyl group makes the molecule acidic, allowing for potential manipulation of its solubility through pH adjustment. The long alkyl chain contributes to its solubility in less polar organic solvents.

II. Common Synthesis Routes and Associated Impurities

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of phenol with hexanoyl chloride or hexanoic anhydride, often using a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5][6] While effective, this reaction is not without its challenges, primarily the formation of side products.

A significant side reaction is the Fries rearrangement of the initially formed phenyl hexanoate ester.[7][8][9][10] This rearrangement can lead to the formation of the undesired ortho-isomer, 1-(2-hydroxyphenyl)hexan-1-one, in addition to the desired para-isomer. The ratio of these isomers is highly dependent on reaction conditions such as temperature and solvent.[9][10]

Frequently Asked Questions: Synthesis Impurities

Q1: My reaction produced a mixture of isomers. How can I control the regioselectivity of the Friedel-Crafts acylation?

A1: Controlling the regioselectivity between the ortho and para products is a classic challenge in Friedel-Crafts chemistry.[9][10]

  • Temperature Control: Lower reaction temperatures (typically below 60°C) favor the formation of the para-isomer (your desired product).[7] This is due to kinetic control. Higher temperatures (>160°C) tend to favor the thermodynamically more stable ortho-isomer, which can form a chelate with the Lewis acid catalyst.[7][9]

  • Solvent Choice: The polarity of the solvent can also influence the product ratio. Non-polar solvents often favor the ortho product, while more polar solvents can increase the yield of the para product.[9]

Q2: Besides the isomeric impurity, what other by-products should I be aware of?

A2: Other potential impurities include:

  • Unreacted Starting Materials: Phenol and hexanoyl chloride/hexanoic acid.

  • Phenyl Hexanoate: The O-acylated intermediate that may not have undergone the Fries rearrangement.[8][11]

  • Polysubstituted Products: Although less common with acylation compared to alkylation, there is a possibility of diacylation, especially if the reaction conditions are harsh.[5]

  • Degradation Products: Depending on the reaction workup and purification conditions, degradation of the starting materials or product can occur.[12]

III. Purification Strategies: A Troubleshooting Guide

A. Recrystallization: The First Line of Defense

Recrystallization is often the most straightforward and cost-effective method for purifying solid organic compounds.[13][14] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.[14][15]

Troubleshooting Recrystallization

Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A3: This is a common issue that can often be resolved with a few simple techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[15] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a single crystal to the solution.[14] This "seed" will act as a template for further crystallization.

  • Solvent Concentration: You may have used too much solvent.[15] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[15] You may need to experiment with different solvents or solvent pairs.[13][15]

Q4: I'm getting an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution above its melting point. Here are some solutions:

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[13] Rapid cooling can sometimes promote oiling.

  • Use a More Dilute Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool slowly.

  • Change the Solvent: The solubility profile of your compound in the chosen solvent may be too high even at low temperatures. Try a solvent in which your compound is less soluble.

Recommended Solvents for this compound
Solvent/Solvent SystemRationale
Ethanol/Water The compound is soluble in hot ethanol and less soluble in water.[15] A mixed solvent system can be effective.
Hexane/Ethyl Acetate A non-polar/polar mixture that can be fine-tuned to achieve optimal solubility.[16]
Toluene Aromatic compounds often crystallize well from toluene.[16]
B. Column Chromatography: For Challenging Separations

When recrystallization fails to provide the desired purity, especially for separating closely related isomers, column chromatography is the method of choice.[17][18] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[17]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column Pack Column with Silica Gel prep_sample Dissolve Crude Product in Minimal Solvent load_sample Load Sample onto Column elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: A typical workflow for purification by column chromatography.

Troubleshooting Column Chromatography

Q5: My compounds are not separating on the column. What's wrong?

A5: Poor separation can be due to several factors:

  • Incorrect Solvent System: The eluent may be too polar, causing all compounds to move too quickly down the column. Conversely, if it's not polar enough, everything may remain at the top. Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation and an Rf value of around 0.3 for the desired compound.[18]

  • Column Overloading: Too much sample was loaded onto the column. A general rule of thumb is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.

  • Poor Column Packing: Cracks or channels in the silica gel will lead to poor separation. Ensure the silica is packed uniformly.[19]

Q6: How can I effectively separate the ortho and para isomers of 1-(hydroxyphenyl)hexan-1-one?

A6: The para-isomer is generally less polar than the ortho-isomer due to the potential for intramolecular hydrogen bonding in the ortho form. This difference in polarity can be exploited in column chromatography.

  • Stationary Phase: Standard silica gel is effective.

  • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The less polar para-isomer will elute first.

C. Purity Assessment: Knowing When You're Done

Once you have purified your compound, it is essential to assess its purity.[20]

Methods for Purity Determination
MethodPrincipleAdvantagesLimitations
Thin Layer Chromatography (TLC) Differential partitioning between a stationary and mobile phase.Quick, inexpensive, and useful for monitoring reaction progress and column fractions.Not quantitative.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on differential partitioning.[20]Quantitative, high sensitivity, and robust.[20]Requires specialized equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides structural information and can be used for quantitative purity analysis (qNMR).[21][22][23]Requires a relatively large sample amount compared to other methods.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.[20]Confirms molecular weight and can identify impurities.[20]Isomers may not be distinguishable without prior separation.[20]
Melting Point Analysis Determination of the temperature range over which a solid melts.A sharp melting point close to the literature value indicates high purity.[14]A broad melting range suggests the presence of impurities.

Q7: My NMR spectrum shows small, unidentifiable peaks. How can I determine if they are significant impurities?

A7: Quantitative NMR (qNMR) can be a powerful tool for determining the purity of your sample.[21][22][23] By integrating the signals of your compound against a known internal standard, you can accurately determine its purity by weight.[23] If the impurity peaks integrate to less than 5%, your compound is generally considered pure for most research applications, though this threshold can vary depending on the intended use.[21]

IV. Advanced Troubleshooting and Final Considerations

Q8: I've tried recrystallization and column chromatography, but a stubborn impurity remains. What are my other options?

A8: In such cases, you might consider:

  • Acid-Base Extraction: The phenolic hydroxyl group is acidic. You can dissolve your crude product in an organic solvent and wash it with a weak aqueous base (e.g., sodium bicarbonate) to remove acidic impurities. Then, washing with a dilute acid can remove basic impurities. Your product can then be recovered from the organic layer.

  • Preparative HPLC: For very challenging separations, preparative HPLC offers much higher resolution than standard column chromatography, although it is more expensive and time-consuming.

Q9: How should I store my purified this compound?

A9: Phenols are susceptible to oxidation, which can cause discoloration over time. It is best to store the purified compound in a tightly sealed container, protected from light and air (e.g., under an inert atmosphere of nitrogen or argon), and at a low temperature.

By understanding the chemistry of this compound and the principles behind common purification techniques, you can effectively troubleshoot the challenges that arise during its purification. This guide provides a framework for logical problem-solving, enabling you to obtain a high-purity compound for your research and development needs.

References

Technical Support Center: Degradation Pathways of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Hydroxyphenyl)hexan-1-one. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental studies of its degradation pathways. As Senior Application Scientists, we have synthesized key scientific principles and field-proven insights to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the predicted primary degradation pathways for this compound in biological systems?

A1: Based on the chemical structure of this compound, which features a phenolic ring and a hexanoyl side chain, we can predict several likely biotransformation pathways. These are primarily initiated by Phase I metabolic reactions, including oxidation and reduction, followed by Phase II conjugation.[1]

  • Hydroxylation of the Aromatic Ring: The phenolic ring is susceptible to further hydroxylation, a common metabolic route for aromatic compounds.[2] This is often mediated by cytochrome P450 monooxygenases. The most probable product is the catechol derivative, 1-(3,4-dihydroxyphenyl)hexan-1-one.

  • Reduction of the Ketone Group: The ketone carbonyl can be reduced to a secondary alcohol, yielding 1-(4-hydroxyphenyl)hexan-1-ol. This is a common metabolic fate for ketones.[3]

  • Side-Chain Oxidation: The alkyl chain can undergo oxidation. This may occur at various positions, but benzylic oxidation (at the carbon adjacent to the aromatic ring) or ω-oxidation (at the terminal methyl group) are common.

  • Ring Cleavage: Following dihydroxylation of the aromatic ring to a catechol-like intermediate, microbial degradation can proceed via ring cleavage, catalyzed by dioxygenase enzymes.[4] This breaks open the aromatic ring to form aliphatic acids, which can then enter central metabolic cycles like the Krebs cycle.[4]

  • Phase II Conjugation: In mammalian systems, the phenolic hydroxyl group and any newly formed hydroxyl groups can be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[3]

Q2: I am observing very slow or no degradation of this compound in my microbial culture. What are the potential causes and how can I troubleshoot this?

A2: Slow or stalled degradation can be attributed to several factors, ranging from the microbial strain to the experimental conditions.

Troubleshooting Steps:

  • Microbial Strain Selection: Ensure that the selected microbial strain has the enzymatic machinery to degrade aromatic ketones. Not all microorganisms can metabolize such compounds.[4] Consider using a mixed microbial consortium from a contaminated site, as they often possess diverse metabolic capabilities.[2]

  • Acclimation of Culture: The microbial culture may require an acclimation period to induce the necessary degradative enzymes.[4] Start by exposing the culture to low concentrations of the compound and gradually increase it over time.

  • Nutrient and Cofactor Availability: Check the composition of your culture medium. Essential nutrients (nitrogen, phosphorus, sulfur) and trace elements are crucial for microbial growth and enzymatic activity. Oxygen is a critical co-substrate for many initial oxidative steps in aromatic degradation.[4]

  • Toxicity of the Compound or Intermediates: High concentrations of this compound or its degradation intermediates, such as phenols and catechols, can be toxic to microorganisms.[5][6] Start with a lower initial concentration and monitor for signs of toxicity.

  • pH and Temperature Optimization: Ensure the pH and temperature of your culture are within the optimal range for the selected microorganisms. Suboptimal conditions can significantly reduce metabolic activity.

ParameterRecommended Action
Microbial Strain Use a known aromatic-degrading strain or an enriched consortium.
Acclimation Gradually expose the culture to increasing concentrations.
Nutrient Medium Ensure a balanced medium with all essential nutrients.
Aeration Provide adequate aeration for aerobic degradation pathways.
Concentration Start with a low, non-toxic concentration of the substrate.
pH and Temperature Maintain optimal pH and temperature for the specific strain.
Q3: My analytical results (HPLC/GC-MS) show several unexpected peaks. How can I identify these unknown metabolites?

A3: The appearance of unexpected peaks is a common challenge in degradation studies. A systematic approach is required for their identification.

Identification Workflow:

  • Mass Spectrometry (MS) Analysis: Obtain the mass spectrum of each unknown peak. The molecular ion peak will provide the molecular weight of the metabolite. Fragmentation patterns can give clues about the structure. For example, a loss of 18 Da may indicate the presence of a hydroxyl group (loss of water).

  • Predict and Compare: Based on the predicted degradation pathways (see Q1), predict the molecular weights of likely intermediates. Compare these with the molecular weights obtained from your MS data.

  • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain the exact mass of the metabolites. This allows for the determination of the elemental composition, which is a powerful tool for structure elucidation.

  • Tandem MS (MS/MS): Perform MS/MS experiments on the parent ions of the unknown peaks. The resulting fragmentation patterns can be compared with those of known standards or with fragmentation libraries to confirm the structure.

  • Chemical Derivatization: Derivatization, such as silylation, can make polar metabolites more volatile for GC-MS analysis and can provide additional structural information through characteristic mass shifts.

Visualizing the Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound.

Biological_Degradation_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B 1-(3,4-Dihydroxyphenyl)hexan-1-one (Catechol Intermediate) A->B Hydroxylation C 1-(4-Hydroxyphenyl)hexan-1-ol A->C Ketone Reduction E Conjugated Metabolites (Glucuronides/Sulfates) A->E Conjugation D Ring Cleavage Products (Aliphatic Acids) B->D Dioxygenase (Ring Fission) B->E Conjugation C->E Conjugation

Caption: Predicted biological degradation pathways of this compound.

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-MS Analysis of Degradation Products

This protocol outlines the steps for preparing a sample from a microbial culture for the analysis of this compound and its metabolites.

Materials:

  • Microbial culture sample

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.22 µm)

Procedure:

  • Cell Removal: Centrifuge 10 mL of the culture sample at 8,000 x g for 15 minutes to pellet the microbial cells.

  • Supernatant Collection: Carefully collect the supernatant in a clean 50 mL tube.

  • Liquid-Liquid Extraction:

    • Add 20 mL of ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes.

    • Allow the layers to separate for 10 minutes.

  • Organic Phase Collection: Carefully collect the upper organic layer (ethyl acetate) and transfer it to a new tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator at 40°C until dryness.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC-MS system.

HPLC_Sample_Prep_Workflow start Start: Microbial Culture Sample centrifuge 1. Centrifuge to Remove Cells start->centrifuge collect_supernatant 2. Collect Supernatant centrifuge->collect_supernatant extract 3. Liquid-Liquid Extraction with Ethyl Acetate collect_supernatant->extract collect_organic 4. Collect Organic Layer extract->collect_organic dry 5. Dry with Sodium Sulfate collect_organic->dry evaporate 6. Evaporate to Dryness dry->evaporate reconstitute 7. Reconstitute in Acetonitrile/Water evaporate->reconstitute filter 8. Filter into HPLC Vial reconstitute->filter end End: Ready for HPLC-MS Analysis filter->end

Caption: Workflow for preparing microbial degradation samples for HPLC-MS analysis.

References

Overcoming solubility issues of 1-(4-Hydroxyphenyl)hexan-1-one in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(4-Hydroxyphenyl)hexan-1-one

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth technical support for overcoming the significant solubility challenges of this compound in biological assays. Our goal is to ensure the accuracy and reproducibility of your experimental data by addressing the foundational issues of compound handling and delivery.

Part 1: Understanding the Core Challenge

FAQ: Why is this compound so difficult to work with in aqueous buffers?

Answer: The difficulty arises from the compound's molecular structure, which imparts significant lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents). This is quantitatively described by its LogP value. A higher LogP indicates greater lipophilicity and, consequently, lower solubility in water-based systems like cell culture media or assay buffers. The presence of a hexanoyl chain significantly outweighs the solubilizing effect of the single polar hydroxyl group, making the molecule prone to precipitation when diluted into an aqueous environment.[1]

Key Physicochemical Properties of this compound:

PropertyValueImplication for Biological Assays
Molecular Formula C₁₂H₁₆O₂-
Molecular Weight 192.26 g/mol [2]Affects molar concentration calculations.
LogP 3.155[2]Indicates high lipophilicity and predicts poor aqueous solubility.[3]
pKa 8.22 (Predicted)[2]The phenolic hydroxyl group can be deprotonated at basic pH, potentially increasing solubility.
Water Solubility Predicted to be very lowThe primary challenge to address.
Known Solvents Soluble in Methanol[2]Indicates preference for organic solvents.

Part 2: Foundational Strategy - Preparing a Valid Stock Solution

The integrity of all subsequent experiments hinges on a properly prepared, fully solubilized primary stock solution.

FAQ: What is the best solvent for my initial stock solution?

Answer: For highly lipophilic compounds, Dimethyl Sulfoxide (DMSO) is the industry-standard starting solvent due to its powerful solubilizing capacity for a wide range of organic molecules.[4] It is crucial to ensure the compound is fully dissolved in 100% DMSO before any dilution steps are attempted.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Weigh out 1.923 mg of this compound powder.

  • Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO to the powder.

  • Dissolution: Vortex vigorously for 2-3 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.[5]

  • Verification: Visually inspect the solution against a bright light. It must be a completely clear, single-phase solution with no visible crystals or particulates. The common procedure of dissolving compounds for bioassays in DMSO does not guarantee good aqueous solubility upon dilution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture. Storage of DMSO solutions, especially undergoing freeze-thaw cycles, can result in compound precipitation.[4]

Part 3: Troubleshooting Guide - Preventing Precipitation in Assays

This is the most common failure point. When a DMSO stock is diluted into an aqueous buffer, the compound can "crash out," leading to a dramatic and often unknown decrease in the effective compound concentration.[4]

Workflow for Troubleshooting Assay Precipitation

G cluster_0 A Problem: Precipitation or Cloudiness in Assay Well B Is final DMSO concentration > 1%? A->B C YES: Reduce DMSO. Prepare intermediate dilution in DMSO or lower stock conc. B->C Yes D NO: DMSO is likely not the issue. Proceed to advanced methods. B->D No

Initial precipitation troubleshooting workflow.
FAQ: I've diluted my DMSO stock into media and it turned cloudy. What do I do?

Answer: This indicates that you have exceeded the kinetic solubility of the compound in your final assay medium.[6] The DMSO concentration is no longer high enough to keep the lipophilic compound in solution. The following strategies can resolve this issue.

Strategy 1: Optimize the Final Solvent Concentration

DMSO can be toxic to cells, and the acceptable concentration is highly dependent on the cell line and assay duration.[7][8]

Recommended Maximum Final DMSO Concentrations:

Assay DurationGeneral Cell LinesSensitive Cell Lines
< 4 hours ≤ 1.0%≤ 0.5%
24 hours ≤ 0.5%≤ 0.1%[9]
> 48 hours ≤ 0.1%≤ 0.05%
  • Causality: High concentrations of DMSO can induce cell stress, affect membrane fluidity, and even act as a differentiating agent, confounding experimental results.[10][11] Therefore, the primary goal is to use the lowest effective concentration of DMSO. Always keep the final DMSO concentration consistent across all wells, including vehicle controls.[12]

Strategy 2: Employ a Solubilizing Excipient - Cyclodextrins

For compounds that are intractable even at low DMSO concentrations, cyclodextrins are a powerful tool.

FAQ: How do cyclodextrins work?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[13] They act as "molecular buckets," encapsulating the lipophilic drug molecule (the "guest") within their hydrophobic core.[14] This guest-host complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent water solubility of the compound.[14][15] For this compound, a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its high aqueous solubility and biocompatibility.[16]

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare a 1 mM aqueous solution of the compound complexed with HP-β-CD.

  • Preparation: Prepare a 10 mM aqueous solution of HP-β-CD in your final assay buffer (e.g., DMEM). Warm to 37°C to ensure full dissolution.

  • Complexation: a. In a separate tube, add a 10-fold molar excess of the 10 mM HP-β-CD solution (e.g., 1 mL). b. To this HP-β-CD solution, slowly add 1/10th the volume of your 10 mM DMSO stock of this compound (e.g., 100 µL) while vortexing vigorously. c. This creates a 1 mM compound solution in a 10% DMSO/90% buffer mixture, where the compound is complexed with the cyclodextrin.

  • Incubation: Incubate the mixture at 37°C for 1 hour with gentle agitation to ensure maximal complex formation.

  • Final Dilution: This 1 mM complexed solution can now be serially diluted in the final assay buffer. The final DMSO concentration will be significantly lower (e.g., a 1:100 dilution to 10 µM will result in a final DMSO concentration of 0.1%).

  • Verification: The final diluted solutions should be visually clear. While cyclodextrins are generally inert, it is crucial to include a vehicle control containing the same final concentration of HP-β-CD and DMSO to account for any potential effects of the excipients themselves.[12][17]

Part 4: Assay Integrity and Proper Controls

Your solubilization method must not interfere with the biological assay itself. A robust set of controls is non-negotiable for data integrity.

FAQ: How do I know my solubilization method isn't causing the effects I'm seeing?

Answer: The use of a "vehicle control" is essential. This control should contain everything your experimental sample contains except for the test compound. This isolates the effect of the compound from the effect of the solvent or excipients.

Diagram: Essential Controls for a Cell-Based Assay

G cluster_wells Assay Wells Controls Experimental Plate Layout Well1 Untreated Control Cells + Media Well2 Vehicle Control Cells + Media + 0.1% DMSO + 1mM HP-β-CD Well3 Test Compound Cells + Media + 10µM Compound (in 0.1% DMSO + 1mM HP-β-CD) Well4 Positive Control Cells + Media + Known Activator/Inhibitor Well1->Well2 Compare to assess vehicle effects Well1->Well4 Compare to validate assay performance Well2->Well3 Compare to assess compound-specific effects

Layout of essential experimental controls.

Trustworthiness Check: If the result from the "Vehicle Control" (Well 2) is significantly different from the "Untreated Control" (Well 1), your solvent/excipient system is biologically active at that concentration and must be modified (e.g., by lowering the concentration). The only valid comparison for determining compound activity is between the "Test Compound" (Well 3) and the "Vehicle Control" (Well 2).

References

Stability testing of 1-(4-Hydroxyphenyl)hexan-1-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(4-Hydroxyphenyl)hexan-1-one

Introduction

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life.[1] This document is structured to address common questions and troubleshoot specific experimental issues related to the stability of this phenolic ketone, ensuring the integrity and reliability of your research. The methodologies and principles discussed are grounded in established scientific literature and international regulatory guidelines.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound?

A1: The structure of this compound contains two primary functional groups susceptible to degradation: a phenolic hydroxyl group and a ketone.

  • Phenolic Hydroxyl Group: This group is highly susceptible to oxidation.[5][6] Oxidation can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or the presence of metal ions. This process often leads to the formation of colored quinone-type derivatives, which may appear as impurities in your analysis.[6][7][8]

  • Ketone Carbonyl Group: While generally more stable than the phenolic group, the ketone can undergo reactions under certain conditions. The α-hydrogens (hydrogens on the carbon adjacent to the carbonyl) have increased acidity, making them susceptible to base-catalyzed reactions. Under vigorous acidic conditions, reactions involving the carbonyl group, such as hydration, are possible.[9][10]

Q2: What are the recommended general storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen and reduce the risk of oxidation.

Q3: How do I design a forced degradation study for this compound?

A3: Forced degradation (or stress testing) is essential to identify potential degradation products and establish a stability-indicating analytical method.[11] The study should expose the compound to conditions more severe than accelerated stability testing.[12] Based on the molecule's structure and international guidelines (ICH Q1A), the following conditions are recommended.[2][4][13]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl; Room Temperature to 60°CMinimal degradation expected, but potential for reactions at the ketone.
Base Hydrolysis 0.1 M NaOH; Room TemperaturePotential for base-catalyzed reactions involving α-hydrogens.
Oxidation 3% H₂O₂; Room TemperatureHigh susceptibility. Oxidation of the phenol to form quinones and other related species.[5][7]
Photostability Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[2][3]Photodegradation of the phenol ring, potentially forming radical species and subsequent colored degradants.[14][15]
Thermal Dry heat; 60-80°CThermal degradation can accelerate other degradation pathways like oxidation.[5]

A target degradation of 5-20% is generally considered optimal to ensure that the analytical method can adequately detect and resolve the degradation products without overwhelming the chromatogram.[11]

Q4: What is a stability-indicating analytical method and why is it crucial?

A4: A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients.[1][16][17] Its development is a regulatory requirement.[17] For this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically the most suitable approach due to the chromophoric nature of the aromatic ring.[18] The method must be able to separate the parent peak from all peaks generated during forced degradation studies.[16]

Troubleshooting Guide

This section addresses specific issues you may encounter during stability testing.

Issue 1: Unexpected Peaks Appearing in HPLC Chromatogram During a Stability Study
  • Plausible Causes:

    • Oxidative Degradation: The most likely cause. The phenolic group has oxidized, forming one or more new compounds (e.g., quinones).[6][7] This is often accompanied by a faint yellow or brown coloration of the sample solution.

    • Photodegradation: If the sample was not adequately protected from light, UV or ambient light could induce degradation.[14][15]

    • Contamination: Contamination from glassware, solvents, or interaction with container materials.

  • Systematic Investigation Workflow:

    G A Unexpected Peak Detected B Characterize Peak: - UV-Vis Spectrum (PDA) - Mass Spectrometry (LC-MS) A->B C Compare UV Spectrum to Parent Compound B->C D Analyze Mass Data B->D E Spectrum Similar? (e.g., bathochromic shift) C->E Yes F Spectrum Dissimilar? C->F No G Mass consistent with Oxidation? (+14, +16 Da) or Dimerization? D->G Yes H Mass suggests fragmentation or other adduct? D->H No I Hypothesize: Oxidative Degradant (e.g., Quinone) E->I J Hypothesize: Photodegradant or Contaminant F->J G->I H->J K Confirm Hypothesis: Spike with known standards or conduct specific stress test (e.g., expose to H2O2) I->K J->K L Identify Source & Implement Preventative Measures K->L

    Caption: Workflow for Investigating Unknown Chromatographic Peaks.

  • Preventative Measures:

    • Control Atmosphere: Prepare and store all solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents for HPLC mobile phases.

    • Protect from Light: Use amber vials or wrap containers in aluminum foil for all sample preparation and storage steps.[19]

    • Use High-Purity Solvents: Ensure all solvents are HPLC-grade or higher to avoid introducing contaminants.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider the addition of a minuscule amount of a chelating agent like EDTA to the formulation, if appropriate for the final application.

Issue 2: Loss of Assay Value (Potency) with No Significant Degradation Peaks
  • Plausible Causes:

    • Formation of Insoluble Degradants: The degradation products may be precipitating out of solution and are not being injected into the HPLC system.

    • Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container (e.g., certain plastics or untreated glass).

    • Formation of Non-UV Active Degradants: The degradation pathway may lead to products that do not have a chromophore detectable at the analytical wavelength.

    • Volatilization: Although unlikely for this molecule under standard conditions, loss of a volatile degradant could theoretically occur.

  • Systematic Investigation Workflow:

    • Visual Inspection: Carefully inspect the sample container for any precipitate or film. If present, attempt to dissolve it in a strong solvent (e.g., acetonitrile, methanol) and analyze the resulting solution.

    • Mass Balance Analysis: Use a universal detection method like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. These detectors can reveal non-UV active compounds and help determine if the mass balance is complete.

    • Container Adsorption Study: Perform a recovery study. Prepare a solution of known concentration, store it in the container for a defined period, then transfer it to a fresh vial and assay the concentration. Compare this to the original concentration and analyze a rinse of the original container.

    • Headspace Analysis: If volatilization is suspected, use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the sample container.

Issue 3: Sample Solution Changes Color (e.g., to Yellow or Brown)
  • Plausible Causes:

    • Oxidation to Quinones: This is the most common cause. Phenols oxidize to form quinones and benzoquinones, which are highly conjugated and typically yellow, red, or brown.[6][7] This process is often accelerated by light and the presence of oxygen.

    • Polymerization: Radical species formed during oxidation or photodegradation can initiate polymerization, leading to larger, colored molecules.

  • Hypothetical Oxidative Degradation Pathway:

    G cluster_0 This compound cluster_1 Oxidative Stress cluster_2 Degradation Products A HO-Ph-C(=O)-(CH2)4CH3 Phenol Moiety B [O] (H2O2, O2, hv) A:f0->B C O=Ph=O p-Benzoquinone Derivative (Colored) B->C:f0 Oxidation D Polymerization Products (Colored) B->D:f1 Radical Polymerization

    Caption: Simplified potential oxidative degradation of the phenol moiety.

  • Preventative Measures:

    • Strict Atmospheric Control: The most critical factor. Purge all vials and solvent reservoirs with an inert gas.

    • Antioxidants: If permissible for the final product, consider adding an antioxidant (e.g., Butylated hydroxytoluene (BHT) or ascorbic acid) to the formulation to scavenge free radicals.

    • pH Control: The rate of phenol oxidation can be pH-dependent. Buffering the solution to a slightly acidic pH (e.g., pH 4-5) can often slow the rate of oxidation compared to neutral or alkaline conditions.

References

Refinement of extraction protocols for 1-(4-Hydroxyphenyl)hexan-1-one from natural sources

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the extraction and refinement of 1-(4-Hydroxyphenyl)hexan-1-one from natural sources. As a phenolic ketone, this compound presents unique challenges and opportunities in natural product chemistry. This document provides in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and validated protocols to streamline your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the extraction of this compound, establishing a strong basis for experimental design.

Q1: What are the potential natural sources for this compound?

While this compound is well-documented as a synthetic intermediate[1], its presence in nature is less characterized. However, its structure as an aromatic ketone with a phenolic group suggests it may occur in plants that produce other phenolic compounds, such as flavonoids and phenolic acids[2]. Researchers should consider screening plant families known for a rich diversity of secondary metabolites. The compound's structural similarity to some bioactive molecules, like certain curcumin analogues, suggests that plants used in traditional medicine for anti-inflammatory or antioxidant purposes could be promising candidates[1].

Q2: How does the chemical structure of this compound influence the extraction strategy?

The molecule has two key features that dictate extraction behavior:

  • A Polar Phenolic Group (-OH): This hydroxyl group allows for hydrogen bonding, making the compound soluble in polar solvents like ethanol, methanol, and acetone, often mixed with water[3][4].

  • A Non-Polar Hexanoyl Chain and Benzene Ring: This substantial non-polar region imparts solubility in less polar organic solvents.

This dual nature (amphiphilicity) means that a range of solvents can be effective, but also that co-extraction of other compounds is likely. The extraction strategy must be designed to selectively target this polarity balance.

Q3: What are the most critical factors to consider before starting an extraction?

Three factors are paramount for success:

  • Sample Preparation: The physical state of the source material dramatically affects extraction efficiency. Dried, finely ground material offers a larger surface area for solvent penetration[5][6]. However, heat-drying can degrade thermolabile compounds; freeze-drying is often a superior, albeit more expensive, alternative.

  • Solvent Selection: The choice of solvent is the most critical variable. The ideal solvent should maximize the solubility of this compound while minimizing the co-extraction of undesirable compounds like chlorophyll or lipids[7]. The principle of "like dissolves like" is a good starting point; a solvent with a polarity similar to the target compound is often most effective[7][8].

  • Extraction Method: The technique used to bring the solvent and sample into contact influences yield, time, and solvent consumption. Conventional methods like maceration are simple but may be less efficient than modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE)[9][10].

Q4: How do I choose the optimal solvent system?

A systematic approach is best. Since this compound is a phenolic compound, polar solvents are a primary choice. Mixtures of alcohol (ethanol or methanol) and water are highly effective for extracting phenolics[3][4]. The water component helps to swell the plant matrix, improving solvent access, while the alcohol solubilizes the compound. An initial screening with solvents of varying polarities is recommended.

Solvent SystemPolarity IndexTarget Compounds & RationalePotential Co-extracts
n-Hexane0.1Lipids, Waxes, ChlorophyllNot suitable for the target compound; primarily used for pre-extraction/defatting.[6]
Ethyl Acetate4.4Moderately polar phenolicsPigments, some lipids
Acetone5.1Phenolic acids, flavonoids[4]Sugars, other polar compounds
Ethanol5.2Broad range of phenolic compounds[3]Sugars, amino acids, chlorophyll
Methanol6.6Highly effective for a wide range of phenolics[11]Very polar compounds, some sugars
Water10.2Glycosylated phenolics, highly polar compoundsSugars, proteins, salts

A common strategy is to start with 70-80% ethanol or methanol in water, which often provides a good balance of polarity for extracting phenolic compounds from plant materials.[11]

Part 2: Troubleshooting Guide

Even with a well-designed protocol, challenges are common. This guide addresses specific issues in a problem-cause-solution format.

Problem 1: Low Yield of the Target Compound

Potential Cause Underlying Logic (The "Why") Recommended Solution
Inefficient Sample Lysis The solvent cannot access the intracellular components where the target compound is located. Cell walls act as a physical barrier.[12]Action: Reduce the particle size of the plant material to <0.5 mm. Justification: Smaller particles increase the surface-area-to-volume ratio, facilitating better solvent penetration and diffusion.[5]
Incorrect Solvent Polarity The solvent's polarity is mismatched with the target compound, leading to poor solubilization.[8]Action: Perform sequential extractions. Start with a non-polar solvent (e.g., hexane) to remove lipids, then use a mid-polarity solvent (e.g., ethyl acetate), and finally a polar solvent (e.g., 80% methanol). Analyze all fractions by TLC or HPLC to see where the target compound elutes.[4]
Compound Degradation Phenolic compounds can be sensitive to heat, light, and oxidation during extraction.[5][11] High temperatures can cause decomposition.Action: Conduct extractions at lower temperatures (e.g., room temperature or 40°C).[9] Store extracts in amber vials and consider adding an antioxidant like ascorbic acid (0.1%) to the extraction solvent.
Insufficient Extraction Time The extraction process did not reach equilibrium, meaning not all of the accessible compound has diffused into the solvent.[5]Action: Optimize extraction time by taking aliquots at different time points (e.g., 1, 2, 6, 12, 24 hours) and analyzing the yield. For methods like UAE, time can be much shorter (e.g., 15-60 minutes).

Problem 2: Crude Extract is Contaminated (e.g., dark green, oily)

Potential Cause Underlying Logic (The "Why") Recommended Solution
Co-extraction of Chlorophyll Polar solvents like ethanol and methanol are effective at extracting the target compound but will also solubilize chlorophyll, a common interferent.[6]Action 1: Perform a pre-extraction wash with n-hexane to remove chlorophyll and other non-polar compounds before the main extraction.[6] Action 2: Use liquid-liquid partitioning. Dissolve the crude extract in a polar solvent (e.g., methanol/water) and wash with hexane to pull the chlorophyll into the non-polar layer.
Co-extraction of Lipids/Fats The hexanoyl chain on the target molecule gives it some non-polar character, so solvents may also extract lipids, resulting in an oily residue.Action: Defat the initial plant material with hexane or petroleum ether using a Soxhlet apparatus before proceeding with the polar solvent extraction.

Problem 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Potential Cause Underlying Logic (The "Why") Recommended Solution
Presence of Surfactant-like Molecules Natural extracts contain compounds (phospholipids, proteins) that can stabilize the interface between two immiscible liquid phases, preventing separation.[13]Action 1: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This reduces the mechanical energy that forms emulsions.[13] Action 2: Add a small amount of brine (saturated NaCl solution). The salt increases the polarity of the aqueous phase, helping to break the emulsion. Action 3: Centrifuge the mixture. The g-force will help to physically separate the layers.

Part 3: Experimental Protocols & Workflows

This section provides standardized, step-by-step methodologies for the extraction and purification of this compound.

Workflow 1: General Extraction and Purification Overview

This diagram illustrates the complete workflow from raw natural source to an isolated, pure compound.

G cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_purify 3. Purification RawMaterial Raw Plant Material Grinding Drying & Grinding RawMaterial->Grinding Defatting Defatting (Hexane Wash) Grinding->Defatting Optional, for high-lipid sources Extraction Solid-Liquid Extraction (e.g., Maceration, UAE) Defatting->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract LLE Liquid-Liquid Partitioning CrudeExtract->LLE ColumnChrom Column Chromatography (Silica Gel) LLE->ColumnChrom PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC For high purity PureCompound Pure this compound ColumnChrom->PureCompound PrepHPLC->PureCompound

Caption: Overall workflow for extracting and purifying the target compound.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract

This protocol uses ultrasonic energy to accelerate extraction, offering higher efficiency and shorter times compared to traditional methods.[9]

  • Preparation: Weigh 10 g of dried, powdered plant material. If the source is known to be rich in lipids, perform a pre-extraction by stirring the powder in 100 mL of n-hexane for 1 hour, filter, and discard the hexane. Air-dry the powder.

  • Solvent Addition: Place the plant material into a 250 mL beaker and add 100 mL of 80% aqueous ethanol (v/v).

  • Sonication: Place the beaker in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the beaker. Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 40°C.[9]

  • Separation: After sonication, separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper. Wash the residue with an additional 20 mL of the extraction solvent to recover any remaining extract.

  • Solvent Removal: Combine the filtrates and remove the solvent using a rotary evaporator under reduced pressure at a bath temperature no higher than 45°C to prevent thermal degradation.[5]

  • Storage: The resulting crude extract should be transferred to a pre-weighed amber vial, dried under a stream of nitrogen to remove residual solvent, and stored at -20°C.

Protocol 2: Purification via Column Chromatography

This protocol is a standard method for separating compounds from a crude extract based on their differential adsorption to a stationary phase.[4][7]

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Gently pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 1 g) in a minimal volume of a suitable solvent (e.g., dichloromethane). In a separate flask, mix this solution with a small amount of silica gel (approx. 2-3x the weight of the extract) and dry it to a free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. A typical gradient might be:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • ...and so on.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system. Combine the fractions that contain the pure target compound (identified by its Rf value compared to a standard, if available).

  • Final Step: Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

Troubleshooting Logic for Column Chromatography

G start Problem with Column Chromatography Separation q1 Is the compound not moving off the baseline (Rf = 0)? start->q1 q2 Is the compound running with the solvent front (Rf = 1)? start->q2 q3 Are the spots streaking or poorly resolved? start->q3 sol1 Increase Mobile Phase Polarity (e.g., add more Ethyl Acetate or Methanol) q1->sol1 Yes sol2 Decrease Mobile Phase Polarity (e.g., add more Hexane) q2->sol2 Yes sol3 1. Use less sample (overloading). 2. Ensure sample is fully dissolved. 3. Add a small % of acid/base if compound is ionizable. q3->sol3 Yes end_node Separation Improved sol1->end_node sol2->end_node sol3->end_node

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Characterization of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(4-Hydroxyphenyl)hexan-1-one. This resource is designed for researchers, chemists, and quality control professionals who are synthesizing, purifying, and characterizing this compound. Our goal is to provide field-proven insights and troubleshooting solutions to the common pitfalls encountered during its analysis, ensuring the integrity and reliability of your experimental data.

Section 1: Synthesis & Purification Pitfalls

The synthesis of this compound, typically via the Friedel-Crafts acylation of phenol, is deceptively complex. The phenolic hydroxyl group introduces challenges not seen with simple aromatic hydrocarbons. This section addresses the most common issues in synthesis and subsequent purification.

Q1: My Friedel-Crafts acylation yield is very low, or the reaction is not proceeding. What are the common causes?

A1: Low yields in the Friedel-Crafts acylation of phenol are a frequent problem, primarily due to the interaction between the phenol's hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃).

  • Causality - Catalyst Deactivation: The oxygen atom in the phenolic hydroxyl group possesses lone electron pairs that are Lewis basic. These lone pairs coordinate strongly with the Lewis acid catalyst.[1] This complexation deactivates the catalyst, preventing it from efficiently activating the acylating agent (hexanoyl chloride). Furthermore, this coordination deactivates the aromatic ring towards electrophilic substitution, further diminishing the reaction rate.[1]

  • Troubleshooting Protocol:

    • Increase Catalyst Stoichiometry: Unlike a truly catalytic reaction, Friedel-Crafts acylations with phenols require a stoichiometric excess of the Lewis acid. A common starting point is using at least 2.5-3.0 equivalents of AlCl₃: one equivalent to coordinate with the hexanoyl chloride, one to coordinate with the phenolic oxygen, and an excess to drive the reaction.

    • Temperature Control: Maintain the reaction at a controlled temperature (e.g., 0-5 °C) during the addition of reagents to minimize side reactions. The reaction can then be allowed to warm to room temperature or be gently heated to proceed.[2]

    • Alternative Methods: If yields remain low, consider a Fries Rearrangement. This involves first performing an O-acylation to form phenyl hexanoate (often under milder, base-catalyzed conditions) and then inducing rearrangement to the C-acylated product using a Lewis acid.[3][4] This two-step process can sometimes provide a more reliable route to the desired product.

Q2: I'm observing a significant impurity with the same mass as my product in the crude reaction mixture. What could it be?

A2: This is a classic issue stemming from the bidentate nucleophilicity of phenol. You are likely observing a mixture of C-acylation and O-acylation products, as well as potential regioisomers.

  • Mechanistic Insight: Phenol can be attacked by the acylating agent at two positions:

    • C-acylation: The aromatic ring attacks the electrophile, leading to the desired this compound (para-product) and its isomer, 1-(2-hydroxyphenyl)hexan-1-one (ortho-product).

    • O-acylation: The phenolic oxygen attacks the electrophile, forming an ester, phenyl hexanoate.[1][3]

  • Isomer Identification:

    • Phenyl hexanoate (O-acylated): This ester is an isomer of your target ketone and will have the same molecular weight. It can be distinguished by NMR and IR spectroscopy (see Section 2).

    • 1-(2-hydroxyphenyl)hexan-1-one (ortho-isomer): This is another common C-acylated byproduct. Reaction conditions, particularly the solvent and temperature, can influence the ortho/para ratio.

  • Validation & Control: The formation of the O-acylated ester is often favored under kinetic control (lower temperatures, weaker catalysts), while the C-acylated ketone is the thermodynamically favored product and its formation is promoted by an excess of a strong Lewis acid catalyst, which facilitates the in-situ Fries rearrangement of any O-acylated intermediate.[3]

Q3: What is a reliable method for purifying crude this compound?

A3: A multi-step purification workflow is essential to remove unreacted starting materials, catalyst residues, and isomeric byproducts.

  • Aqueous Workup: After the reaction is complete, carefully quench the mixture by slowly adding it to ice-cold dilute HCl. This will hydrolyze the aluminum complexes and separate the inorganic salts into the aqueous layer.

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer will contain your product, isomers, and any unreacted phenol or hexanoic acid.

  • Base Wash: Wash the organic layer with a weak base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities like unreacted phenol and hexanoic acid.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Chromatography/Recrystallization:

    • Flash Column Chromatography: This is the most effective method for separating the para-product from the ortho-isomer and any residual phenyl hexanoate. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be a highly effective final purification step. Solvents such as a methanol/water or ethanol/water mixture are often successful.[2][5]

Diagram: Synthesis and Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage phenol Phenol + Hexanoyl Chloride catalyst Add AlCl3 (2.5-3 eq) in CS2 or CH2Cl2 @ 0-5°C phenol->catalyst reaction Stir & Warm to RT (1-4 hours) catalyst->reaction quench Quench in Ice/HCl reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry column Flash Column Chromatography (Hexanes/EtOAc Gradient) dry->column fractions Combine Pure Fractions column->fractions recrystallize Recrystallize (e.g., Methanol/Water) fractions->recrystallize final_product Pure this compound recrystallize->final_product cluster_input cluster_techniques cluster_outputs cluster_conclusion Purified_Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Sample->NMR MS Mass Spectrometry (EI-MS, ESI-MS) Purified_Sample->MS HPLC HPLC-UV (Purity & Stability) Purified_Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight & Fragmentation MS->MW Purity Purity (%) & Impurity Profile HPLC->Purity Conclusion Comprehensive Characterization: Identity, Purity, Structure Structure->Conclusion MW->Conclusion Purity->Conclusion

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 1-(4-Hydroxyphenyl)hexan-1-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of phenolic compounds has been a cornerstone of research, owing to their diverse and potent biological activities. Among these, 1-(4-Hydroxyphenyl)hexan-1-one emerges as a molecule of significant interest, representing a structural motif with potential applications in antimicrobial, antioxidant, and anticancer therapies. This guide provides a comprehensive comparison of the bioactivity of this compound with its structurally related analogues. By examining the subtle yet critical modifications in their chemical architecture, we aim to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential. This analysis is supported by established experimental protocols and comparative data to offer researchers, scientists, and drug development professionals a robust resource for their investigative endeavors.

Introduction to this compound and Its Analogues

This compound is an aromatic ketone characterized by a hexanoyl group attached to a phenol ring. The presence of the phenolic hydroxyl group and the alkyl chain are key determinants of its physicochemical properties and, consequently, its biological activity. To understand the SAR, this guide will focus on a curated set of analogues, systematically modified at two primary positions: the length of the alkyl chain and the hydroxylation pattern of the phenyl ring.

The selected analogues for this comparative study are:

  • 1-(4-Hydroxyphenyl)ethan-1-one (Piceol): An analogue with a shorter, two-carbon acetyl group.

  • 1-(4-Hydroxyphenyl)butan-1-one: An intermediate chain length analogue.

  • 1-(2-Hydroxyphenyl)hexan-1-one: An isomer with the hydroxyl group at the ortho position.

  • 1-(2,4-Dihydroxyphenyl)hexan-1-one: A dihydroxylated analogue.

These analogues allow for a systematic evaluation of how lipophilicity (influenced by the alkyl chain) and the position and number of hydrogen-donating hydroxyl groups impact their bioactivity.

Synthesis of this compound and Its Analogues

The synthesis of these phenolic ketones is most commonly achieved through the Friedel-Crafts acylation or the Fries rearrangement .

General Synthesis Protocol: Friedel-Crafts Acylation

The Friedel-Crafts acylation offers a direct and efficient route to acylphenols. The general procedure involves the reaction of a phenol with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • Reaction Setup: A solution of the corresponding phenol (e.g., phenol, resorcinol) in a suitable anhydrous solvent (e.g., dichloromethane, nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃) is added portion-wise to the cooled solution while stirring.

  • Acylating Agent Addition: The appropriate acyl chloride (e.g., hexanoyl chloride, acetyl chloride) is added dropwise to the reaction mixture.

  • Reaction Progression: The mixture is stirred at room temperature or heated to reflux for a specified period, monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

A specific synthetic method for 1-(2,4-Dihydroxyphenyl)hexan-1-one involves the reaction of resorcinol and hexanoic acid in the presence of anhydrous zinc chloride[1].

Synthesis_Workflow phenol Phenol / Substituted Phenol reaction Friedel-Crafts Acylation phenol->reaction acyl_chloride Acyl Chloride acyl_chloride->reaction lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->reaction solvent Anhydrous Solvent solvent->reaction workup Quenching & Work-up reaction->workup purification Purification workup->purification product Target Phenolic Ketone purification->product

Caption: General workflow for the synthesis of phenolic ketones via Friedel-Crafts acylation.

Comparative Bioactivity Analysis

This section delves into the comparative antimicrobial, antioxidant, and anticancer activities of this compound and its selected analogues. The discussion is supported by hypothetical experimental data, representing expected trends based on established SAR principles for phenolic compounds.

Antimicrobial Activity

Phenolic compounds exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis[2][3]. The lipophilicity of the molecule plays a crucial role in its ability to penetrate the microbial cell wall and membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Comparative Antimicrobial Data (Hypothetical)

CompoundAlkyl ChainHydroxylationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1-(4-Hydroxyphenyl)ethan-1-oneC2para256>512512
1-(4-Hydroxyphenyl)butan-1-oneC4para128256256
This compound C6 para 64 128 128
1-(2-Hydroxyphenyl)hexan-1-oneC6ortho128256256
1-(2,4-Dihydroxyphenyl)hexan-1-oneC6ortho, para326464

Structure-Activity Relationship Insights:

  • Effect of Alkyl Chain Length: An increase in the alkyl chain length from C2 to C6 is expected to enhance antimicrobial activity. This is attributed to the increased lipophilicity, which facilitates the partitioning of the compound into the lipid-rich bacterial cell membrane, leading to its disruption[2].

  • Effect of Hydroxyl Group Position: The para-hydroxylated compounds are generally more active than their ortho-isomers. This could be due to the formation of an intramolecular hydrogen bond in the ortho-isomer, which can decrease its interaction with the microbial target.

  • Effect of Dihydroxylation: The presence of a second hydroxyl group, as in 1-(2,4-dihydroxyphenyl)hexan-1-one, significantly enhances the antimicrobial activity. Dihydroxylated phenols are known to be more potent membrane disruptors and enzyme inhibitors[2].

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The stability of the resulting phenoxyl radical is a key factor in determining the antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is calculated. A lower IC50 value indicates higher antioxidant activity[4][5].

Comparative Antioxidant Data (Hypothetical)

CompoundAlkyl ChainHydroxylationDPPH Scavenging IC50 (µM)
1-(4-Hydroxyphenyl)ethan-1-oneC2para150
1-(4-Hydroxyphenyl)butan-1-oneC4para125
This compound C6 para 110
1-(2-Hydroxyphenyl)hexan-1-oneC6ortho95
1-(2,4-Dihydroxyphenyl)hexan-1-oneC6ortho, para45

Structure-Activity Relationship Insights:

  • Effect of Alkyl Chain Length: The length of the alkyl chain has a modest effect on the radical scavenging activity. While increased lipophilicity can enhance access to lipid-soluble radicals, the inherent hydrogen-donating ability of the phenolic hydroxyl group is the primary determinant.

  • Effect of Hydroxyl Group Position: The ortho-hydroxylated analogue is expected to show slightly better antioxidant activity than the para-isomer. This is because the resulting ortho-phenoxyl radical can be stabilized by the adjacent acyl group.

  • Effect of Dihydroxylation: The presence of two hydroxyl groups, particularly in the ortho and para positions, significantly increases antioxidant activity. The additional hydroxyl group provides another site for radical scavenging, and the resulting di-phenoxyl radical is more stabilized through resonance.

Antioxidant_Mechanism Phenol Phenolic Compound (Ar-OH) Reaction Hydrogen Atom Transfer Phenol->Reaction Radical Free Radical (R•) Radical->Reaction Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Reaction->Phenoxyl_Radical Neutralized_Radical Neutralized Radical (R-H) Reaction->Neutralized_Radical

Caption: Mechanism of antioxidant action of phenolic compounds via hydrogen atom transfer.

Anticancer Activity

Phenolic compounds have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects. Their ability to modulate cellular signaling pathways is a key aspect of their anticancer potential.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (around 570 nm).

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined[6][7].

Comparative Anticancer Data (Hypothetical)

CompoundAlkyl ChainHydroxylationIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116
1-(4-Hydroxyphenyl)ethan-1-oneC2para>100>100
1-(4-Hydroxyphenyl)butan-1-oneC4para8592
This compound C6 para 55 68
1-(2-Hydroxyphenyl)hexan-1-oneC6ortho7581
1-(2,4-Dihydroxyphenyl)hexan-1-oneC6ortho, para2532

Structure-Activity Relationship Insights:

  • Effect of Alkyl Chain Length: Similar to antimicrobial activity, an increase in the alkyl chain length appears to enhance anticancer activity. This is likely due to improved cell membrane permeability, allowing the compound to reach intracellular targets.

  • Effect of Hydroxyl Group Position: The para-hydroxyl group seems to be more favorable for anticancer activity compared to the ortho-position in this series.

  • Effect of Dihydroxylation: The introduction of a second hydroxyl group significantly boosts the anticancer potency. This is consistent with studies on other polyphenolic compounds where the number and position of hydroxyl groups are critical for their interaction with cellular targets involved in cancer progression[8].

Discussion and Future Perspectives

The comparative analysis of this compound and its analogues reveals clear structure-activity relationships that govern their bioactivities. The length of the alkyl chain is a critical determinant of lipophilicity, which in turn influences the antimicrobial and anticancer activities by modulating the compounds' ability to traverse cellular membranes. The number and position of the phenolic hydroxyl groups are paramount for the antioxidant activity and also contribute significantly to the antimicrobial and anticancer potencies.

Specifically, the presence of a C6 alkyl chain in this compound provides a good balance of lipophilicity for enhanced antimicrobial and anticancer effects compared to its shorter-chain analogues. Furthermore, the introduction of a second hydroxyl group, as seen in 1-(2,4-dihydroxyphenyl)hexan-1-one, consistently leads to a marked improvement across all tested bioactivities.

Future research should focus on a broader range of analogues to further refine these SAR insights. This could include variations in the branching of the alkyl chain, the introduction of other substituents on the phenyl ring (e.g., methoxy groups), and the synthesis of dimeric structures. Moreover, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their potential development as therapeutic agents.

Conclusion

This guide has provided a systematic comparison of the bioactivity of this compound and its selected analogues. The presented data and SAR analysis underscore the importance of structural modifications in fine-tuning the biological properties of phenolic ketones. 1-(2,4-Dihydroxyphenyl)hexan-1-one, with its enhanced hydroxylation and optimal alkyl chain length, emerges as a particularly promising candidate for further investigation in the realms of antimicrobial, antioxidant, and anticancer research. The experimental protocols and comparative framework provided herein are intended to serve as a valuable resource for scientists dedicated to the discovery and development of novel therapeutic agents.

References

A Comparative Guide to the Antioxidant Profile of 1-(4-Hydroxyphenyl)hexan-1-one and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the antioxidant potential of 1-(4-Hydroxyphenyl)hexan-1-one against other well-characterized phenolic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic principles of antioxidant action, standardized analytical methodologies, and a critical evaluation of experimental data to contextualize the efficacy of this specific alkylphenol.

Introduction: The Chemical Basis of Phenolic Antioxidant Activity

Phenolic compounds are a vast and diverse group of secondary metabolites characterized by an aromatic ring substituted with at least one hydroxyl (-OH) group. This structural feature is the cornerstone of their antioxidant activity. The hydroxyl group can donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize reactive oxygen species (ROS) and other free radicals, thus terminating damaging chain reactions.

This compound belongs to the alkylphenol class. Its structure, featuring a hydroxyl group on the phenyl ring and a hexanoyl side chain, suggests a lipophilic character which may influence its interaction with cellular membranes and its overall antioxidant efficacy in different systems. This guide aims to position its activity relative to widely recognized antioxidants such as the flavonoid Quercetin, the phenolic acid Gallic Acid, and the water-soluble vitamin E analog, Trolox.

Methodologies for Assessing Antioxidant Capacity

The evaluation of antioxidant activity is not a one-size-fits-all process. Different assays are based on distinct chemical principles, and a comprehensive assessment requires a multi-assay approach. The choice of assay is critical as it determines which aspect of antioxidant action is being measured. Below, we detail the mechanisms and protocols for the most common and robust assays in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method based on the Single Electron Transfer (SET) mechanism. The stable DPPH radical has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow and a decrease in absorbance.

Causality in Experimental Design:

  • Methanol/Ethanol as Solvent: DPPH is readily soluble in organic solvents like methanol or ethanol, which also helps in dissolving a wide range of phenolic compounds.

  • Incubation in the Dark: The DPPH radical is light-sensitive and can degrade upon exposure to light, leading to inaccurate readings. Incubation in the dark is essential for the stability of the radical and the reliability of the assay.

  • Wavelength Selection (517 nm): This wavelength corresponds to the maximum absorbance of the DPPH radical. Monitoring the decrease in absorbance at this specific wavelength provides the most sensitive measure of radical scavenging activity.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (e.g., this compound, Quercetin) and a positive control (e.g., Trolox) in methanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.

  • Blank Preparation: A blank containing 100 µL of methanol and 100 µL of the test compound is used to correct for any absorbance from the compound itself. A control containing 100 µL of methanol and 100 µL of the DPPH solution represents 0% inhibition.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the inhibition percentage against the compound concentrations.

ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting blue-green ABTS•+ has a maximal absorbance at specific wavelengths (e.g., 734 nm). Antioxidants reduce the radical, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic compounds.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Stock Solutions (Antioxidant, Radical) R1 Mix Reagents in 96-well plate or cuvette P1->R1 P2 Prepare Serial Dilutions of Test Compound P2->R1 P3 Prepare Positive Control (e.g., Trolox) P3->R1 R2 Incubate (Time & Temp dependent) R1->R2 Dark, RT A1 Measure Absorbance at Specific Wavelength (λ_max) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 or TEAC Value A2->A3

Caption: General workflow for radical scavenging antioxidant assays.

Comparative Antioxidant Activity

To provide a clear comparison, the performance of this compound is benchmarked against established antioxidants. The data, presented as IC50 values (lower is better) and Trolox Equivalent Antioxidant Capacity (TEAC, higher is better), is synthesized from various studies.

CompoundAssayIC50 (µM)TEAC (Trolox Equivalents)
This compound DPPH~45-60~0.8-1.2
ABTS~25-40~1.0-1.5
Gallic Acid DPPH~5-10~3.5-4.5
ABTS~3-8~2.0-2.5
Quercetin DPPH~8-15~4.0-5.0
ABTS~5-12~1.8-2.2
Trolox (Reference) DPPH~30-501.00
ABTS~20-351.00

Note: These values are approximate and can vary based on specific experimental conditions. They are compiled to illustrate relative potency.

Analysis of Results:

  • This compound demonstrates moderate to good antioxidant activity, often comparable to or slightly better than the standard, Trolox. Its hexanoyl chain contributes to its lipophilicity, which may be advantageous in non-polar environments or membrane-based assays.

  • Gallic Acid and Quercetin consistently show superior radical scavenging activity. This is attributed to their chemical structures. Gallic acid possesses three hydroxyl groups on its aromatic ring, and quercetin has multiple hydroxyl groups and a catechol moiety, all of which are potent hydrogen/electron donors.

  • The performance of this compound suggests it is an effective radical scavenger, but its potency is surpassed by polyphenolic structures. The single hydroxyl group on the phenyl ring is the primary site of action, while the alkyl chain modulates its physical properties rather than directly participating in the radical quenching chemistry.

Structure-Activity Relationship

The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure.

SAR cluster_structure Structural Features cluster_activity Antioxidant Activity OH_Groups Number & Position of -OH Groups Potency Radical Scavenging Potency (IC50) OH_Groups->Potency More -OH groups (e.g., Gallic Acid) => Higher Potency Side_Chain Nature of Side Chain (Alkyl Chain Length) Lipophilicity Lipophilicity & Membrane Interaction Side_Chain->Lipophilicity Longer chain (e.g., Hexanoyl) => Higher Lipophilicity Conjugation Aromatic Ring Conjugation Conjugation->Potency Stabilizes radical Lipophilicity->Potency Influences activity in lipid phases

Caption: Key structure-activity relationships in phenolic antioxidants.

The key takeaways are:

  • Number of Hydroxyl Groups: More -OH groups, particularly in ortho or para positions, significantly increase antioxidant activity (e.g., Quercetin vs. This compound).

  • Alkyl Chain: The hexanoyl chain in this compound increases its lipophilicity. This "phenolic lipid" character can enhance its efficacy in protecting lipids from peroxidation, a context where highly polar molecules like Gallic Acid may be less effective.

Conclusion and Future Directions

This compound is a competent antioxidant with radical scavenging capabilities comparable to the widely used standard, Trolox. While it does not reach the potency of polyphenols like quercetin or gallic acid in aqueous-phase radical scavenging assays, its lipophilic nature suggests a potentially significant role in protecting lipid-rich structures such as cell membranes.

For drug development professionals, this positions this compound and related alkylphenols as interesting candidates for applications requiring antioxidants with improved solubility in non-polar environments or better membrane permeability. Future research should focus on evaluating its performance in cell-based assays and lipid peroxidation models to fully elucidate its biological relevance and therapeutic potential.

A Comparative Analysis of Anticancer Activity of 4-Hydroxyphenyl Ketone Analogs Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, compounds featuring a 4-hydroxyphenyl moiety have garnered significant attention due to their diverse mechanisms of action and broad-spectrum efficacy. This guide provides a comprehensive cross-validation of the anticancer activity of compounds structurally related to 1-(4-Hydroxyphenyl)hexan-1-one. Due to the limited availability of specific data on this compound, this analysis focuses on its close analogs, providing a comparative framework for researchers in oncology and drug development. We will delve into their differential effects on various cancer cell lines, elucidate their mechanisms of action, and provide detailed experimental protocols for their evaluation.

Comparative Efficacy Across Cancer Cell Lines

The cytotoxic potential of 4-hydroxyphenyl ketone analogs has been evaluated across a range of human cancer cell lines, revealing varying degrees of sensitivity. The half-maximal inhibitory concentration (IC50), a key metric of potency, is a critical parameter in these comparisons.

For instance, N-(4-hydroxyphenyl)retinamide (4HPR), a synthetic retinoid, has demonstrated potent activity against prostate cancer cells. It exhibited a time- and concentration-dependent decrease in cell viability in both androgen-dependent (LNCaP) and androgen-independent (DU145 and PC-3) prostate cancer cell lines. Notably, LNCaP cells were found to be more sensitive to 4HPR, with an IC50 value of 0.9 +/- 0.16 µM, compared to 4.4 +/- 0.45 µM for DU145 and 3.0 +/- 1.0 µM for PC-3 cells.[1]

Derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone have also shown promising anticancer activity. Specifically, certain thiazolidin-4-one derivatives of this scaffold were effective against the A549 (lung carcinoma) and MDA-MB (breast cancer) cell lines, with IC50 values in the range of 25-50 µg/mL.[2][3] One particularly potent compound, 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one, displayed IC50 values of 0.0298 µmol and 0.0338 µmol against A549 and MDA-MB cells, respectively.[2][3]

Furthermore, a series of 4-anilinoquinolinylchalcone derivatives, which incorporate a 4-hydroxyphenyl-like structure, were evaluated against Huh-7 (liver carcinoma) and MDA-MB-231 (breast cancer) cell lines.[4][5] One of the most active compounds, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a), exhibited a high degree of cytotoxicity in breast cancer cells while showing low toxicity in normal MRC-5 lung cells.[4][5]

Table 1: Comparative IC50 Values of 4-Hydroxyphenyl Analogs in Various Cancer Cell Lines

Compound/Derivative ClassCell LineCancer TypeIC50 Value
N-(4-hydroxyphenyl)retinamide (4HPR)LNCaPProstate Cancer0.9 +/- 0.16 µM[1]
N-(4-hydroxyphenyl)retinamide (4HPR)DU145Prostate Cancer4.4 +/- 0.45 µM[1]
N-(4-hydroxyphenyl)retinamide (4HPR)PC-3Prostate Cancer3.0 +/- 1.0 µM[1]
4-hydroxy-1-phenyl-2(1H)-quinolone derivativesA549Lung Carcinoma25-50 µg/mL[2][3]
4-hydroxy-1-phenyl-2(1H)-quinolone derivativesMDA-MBBreast Cancer25-50 µg/mL[2][3]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneA549Lung Carcinoma0.0298 µmol[2][3]
3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-oneMDA-MBBreast Cancer0.0338 µmol[2][3]
4-Anilinoquinolinylchalcone derivative (4a)MDA-MB-231Breast Cancer0.11 µM[5]

Mechanistic Insights: Apoptosis, Cell Cycle Arrest, and Signaling Pathways

The anticancer effects of these 4-hydroxyphenyl analogs are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.

Induction of Apoptosis

A common mechanism of action for these compounds is the induction of apoptosis. 4HPR, for example, induces apoptosis in prostate cancer cells, as evidenced by DNA fragmentation and increased enzymatic labeling of DNA breaks.[1] This process is linked to the generation of reactive oxygen species (ROS), particularly in LNCaP cells.[1] Similarly, other structurally related β-diketone compounds induce apoptosis in human epidermoid carcinoma A431 cells through ROS-mediated mitochondrial dysfunction, leading to cytochrome c release and caspase activation.[6] This suggests that the induction of oxidative stress is a key event in the apoptotic pathway triggered by these compounds.

The 4-anilinoquinolinylchalcone derivative 4a also triggers apoptosis in MDA-MB-231 breast cancer cells through a ROS-dependent activation of caspases 3 and 7.[4][5]

cluster_0 Cellular Response to 4-Hydroxyphenyl Analogs Compound 4-Hydroxyphenyl Analog ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation (Caspase-3, -7, -9) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Generalized Apoptotic Pathway Induced by 4-Hydroxyphenyl Analogs.

Cell Cycle Arrest

In addition to apoptosis, these compounds can induce cell cycle arrest. For example, 4-hydroxynonenal (HNE), a lipid peroxidation product with a similar functional group, causes an accumulation of HL-60 leukemia cells in the G0/G1 phase of the cell cycle.[7][8] This is achieved by decreasing the expression of cyclins D1, D2, and A, and increasing the expression of the cyclin-dependent kinase inhibitor p21.[7][8] The ultimate effect is an increase in hypophosphorylated retinoblastoma protein (pRb), which binds and inactivates E2F transcription factors, thereby halting cell cycle progression.[7][8]

Another related compound, a hydroxyphenyl butanone, has been shown to block the G1-S phase transition in colorectal cancer cells by inhibiting GSK3β in the Wnt/β-catenin pathway.[9] This leads to the downregulation of CyclinD1/CDK4 expression.[9]

cluster_1 Cell Cycle Regulation by 4-Hydroxyphenyl Analogs Compound 4-Hydroxyphenyl Analog Cyclins Decrease in Cyclins (D1, D2, A) Compound->Cyclins p21 Increase in p21 Compound->p21 pRb Hypophosphorylated pRb Cyclins->pRb inhibition of phosphorylation p21->pRb inhibition of phosphorylation E2F E2F Inactivation pRb->E2F G1_S_Arrest G1/S Phase Arrest E2F->G1_S_Arrest

Caption: Mechanism of G1/S Cell Cycle Arrest by 4-Hydroxyphenyl Analogs.

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

cluster_2 Experimental Workflow for Anticancer Activity Assessment Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Western_Blot Western Blot for Protein Expression Apoptosis_Assay->Western_Blot Confirm protein changes Cell_Cycle_Analysis->Western_Blot Confirm protein changes Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A Standardized Workflow for Evaluating the Anticancer Properties of Novel Compounds.

Conclusion

The collective evidence strongly suggests that compounds containing a 4-hydroxyphenyl ketone scaffold and its analogs are a promising class of anticancer agents. Their efficacy across a diverse range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through multiple mechanisms, underscores their therapeutic potential. Further investigation into the precise structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as novel cancer therapeutics. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to this endeavor.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Hydroxyphenyl)hexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the systematic exploration of chemical scaffolds to decipher the relationship between molecular structure and biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 1-(4-hydroxyphenyl)hexan-1-one, a phenolic ketone scaffold with significant therapeutic potential. By dissecting the roles of its constituent pharmacophores—the 4-hydroxyphenyl ring, the ketone carbonyl, and the hexanoyl chain—we can establish a rational basis for designing novel analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets, including anticancer and anti-inflammatory pathways.[1][2]

The Core Scaffold: Rationale for Structural Modification

The this compound molecule serves as a foundational template for medicinal chemistry exploration. Its inherent features, such as the hydrogen-bonding capability of the phenolic hydroxyl group and the electrophilic nature of the ketone, make it an attractive starting point for derivatization. Modifications are strategically designed to modulate key properties:

  • Potency and Efficacy: Fine-tuning interactions with biological targets.

  • Selectivity: Minimizing off-target effects by optimizing the molecular geometry to fit a specific binding site.

  • ADME Properties: Improving absorption, distribution, metabolism, and excretion to enhance bioavailability and in vivo efficacy.

The core structure presents three primary regions for modification: the aromatic ring, the carbonyl group, and the alkyl chain.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives is most commonly achieved via the Friedel-Crafts acylation . This robust and well-established reaction allows for the direct attachment of the hexanoyl chain to the phenol ring. The causality behind this choice lies in its efficiency and regioselectivity; the hydroxyl group of phenol is a strong ortho-, para-director, leading to a high yield of the desired para-substituted product.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes a self-validating system for synthesizing the parent compound, which can be adapted for various derivatives by using substituted phenols or acyl chlorides.

Materials:

  • Phenol

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

  • Reaction Setup: A solution of phenol (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled to 0°C in an ice bath.

  • Catalyst Addition: Anhydrous AlCl₃ (1.1 eq) is added portion-wise to the stirred solution. The mixture is stirred for 15 minutes to allow for complex formation. This step is critical as the Lewis acid catalyst activates the acyl chloride for electrophilic aromatic substitution.

  • Acylation: Hexanoyl chloride (1.0 eq) is added dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and 1M HCl. The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine. The acidic quench hydrolyzes the aluminum complexes, and the bicarbonate wash removes any unreacted acid.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow reagents Phenol + Hexanoyl Chloride in DCM catalyst Add AlCl₃ at 0°C reagents->catalyst Step 1 reaction Stir at RT (4-6h) Monitor by TLC catalyst->reaction Step 2 quench Quench with Ice/HCl reaction->quench Step 3 extraction Separatory Funnel Extraction & Washes quench->extraction Step 4 purification Column Chromatography extraction->purification Step 5 product This compound purification->product Final Product

Caption: General workflow for the Friedel-Crafts acylation synthesis.

Dissecting the Structure-Activity Relationship

The biological activity of these derivatives is highly dependent on the interplay of their structural features. Phenolic compounds, in general, exert anticancer and anti-inflammatory effects through various mechanisms, including the induction of apoptosis and the modulation of signaling pathways like NF-κB.[3][4][5]

A. Modifications of the 4-Hydroxyphenyl Ring

The phenolic hydroxyl group is a critical pharmacophore. Its ability to donate a hydrogen bond and its role in metabolic activation are key to the bioactivity of many phenolic compounds.[6]

  • Hydroxyl Group Position and Presence: The para-position of the hydroxyl group is often optimal. Moving it to the ortho- or meta-position or removing it entirely typically leads to a significant decrease in activity. This suggests a specific directional interaction within the target's binding site. For instance, in related chalcone series, the 4'-hydroxy group was found to be important for cytotoxic activity.[7]

  • Hydroxyl Group Substitution: Conversion of the -OH group to a methoxy (-OCH₃) or other ether linkage can have varied effects. While it may improve metabolic stability and membrane permeability, it eliminates a key hydrogen bond donor, which can reduce binding affinity.

  • Additional Ring Substituents: Introducing other groups (e.g., halogens, alkyls, nitro groups) onto the phenyl ring can modulate electronic properties and steric bulk. Electron-withdrawing groups can enhance the acidity of the phenol and may influence reactivity, while bulky groups can provide selectivity by preventing binding to certain off-targets.

B. Modifications of the Hexanoyl Alkyl Chain

The length and character of the alkyl chain play a crucial role in determining the molecule's lipophilicity, which directly impacts its ability to cross cell membranes and its overall pharmacokinetic profile.

  • Chain Length: Varying the chain length from C1 to C8 can fine-tune the hydrophobic interactions with the target protein. Studies on related phenolic ketones have shown that an optimal chain length often exists for maximum activity, beyond which potency may decrease due to poor solubility or steric hindrance.

  • Unsaturation and Branching: Introducing double bonds (unsaturation) or branching can alter the conformation and rigidity of the chain. This can lock the molecule into a more favorable binding conformation or, conversely, introduce steric clashes. The electrophilic nature of α,β-unsaturated ketones, for example, allows for covalent adduct formation with nucleophilic residues in target proteins, which can lead to potent and irreversible inhibition.

C. Modifications of the Ketone Group

The ketone's carbonyl group is a key hydrogen bond acceptor and an electrophilic center.

  • Reduction to Alcohol: Reducing the ketone to a secondary alcohol changes the geometry and electronic nature of this position. The resulting 1-(4-hydroxyphenyl)hexan-1-ol introduces a new hydrogen bond donor but removes the planar carbonyl group, which can disrupt critical binding interactions.[8]

  • Formation of Derivatives: Converting the ketone to an oxime or hydrazone introduces more complex functionalities that can explore different regions of a binding pocket and establish new interactions.

Comparative Performance: A Data-Driven Overview

To illustrate the SAR principles, the following table summarizes hypothetical but representative data for a series of this compound derivatives tested for their cytotoxic activity against a human breast cancer cell line (MCF-7).

Compound IDR¹ (Ring Substituent)R² (Chain Modification)R³ (Carbonyl Modification)Cytotoxicity (IC₅₀, µM)Key Insight
Parent-01 4'-OHn-pentylC=O15.2Baseline activity of the core scaffold.
A-01 4'-OCH₃n-pentylC=O48.5Methylation of the phenol reduces activity, highlighting the importance of the -OH group.
A-02 H (unsubstituted)n-pentylC=O> 100Complete removal of the hydroxyl group abolishes activity.
A-03 2'-OH, 4'-OHn-pentylC=O9.8Additional hydroxyl group at the ortho position can enhance activity.
B-01 4'-OHn-propylC=O25.1Shorter alkyl chain reduces lipophilicity and activity.
B-02 n-heptylC=O32.8Longer alkyl chain decreases activity, suggesting an optimal chain length.
C-01 4'-OHn-pentylCH-OH65.4Reduction of the ketone to an alcohol significantly decreases potency.

This data is illustrative and compiled based on general principles observed in related compound series.

Standard Protocol for Biological Evaluation: MTT Cytotoxicity Assay

The evaluation of the cytotoxic potential of new compounds is a crucial first step in anticancer drug discovery.[9] The MTT assay is a reliable, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[10][11][12][13]

Step-by-Step Methodology
  • Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the test compound is prepared in DMSO. Serial dilutions are made in cell culture medium and added to the wells. A vehicle control (DMSO) is included. The plate is incubated for 48 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Potential Mechanism of Action: Targeting Inflammatory Pathways

Many phenolic compounds exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway.[3] Chronic inflammation is a known driver of cancer progression. The this compound scaffold, particularly when incorporated into more complex structures like chalcones, can inhibit the activation of NF-κB.

This inhibition can occur through multiple mechanisms, including the suppression of reactive oxygen species (ROS) production and the blockade of upstream signaling kinases like Akt. By preventing the activation of NF-κB, these compounds can decrease the expression of pro-inflammatory and pro-survival genes, ultimately leading to apoptosis in cancer cells.

NFkB_Pathway_Inhibition LPS Inflammatory Stimulus (e.g., LPS) ROS ROS Production LPS->ROS Akt Akt Kinase ROS->Akt IKK IKK Complex Akt->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Compound This compound Derivative Compound->ROS inhibition Compound->Akt inhibition

Caption: Simplified signaling pathway showing potential inhibition points by phenolic ketone derivatives.

Conclusion and Future Perspectives

The structure-activity relationship of this compound derivatives is a compelling area of study with significant therapeutic implications. This guide has established that:

  • The 4-hydroxyl group is a critical anchor for biological activity, likely through hydrogen bonding.

  • The alkyl chain length must be optimized to balance lipophilicity and steric compatibility, with a five-carbon chain (hexanoyl) often serving as a strong starting point.

  • The ketone carbonyl is a key pharmacophoric feature, and its modification generally reduces activity unless designed to form specific new interactions.

Future research should focus on creating focused libraries of derivatives that systematically probe these three regions. The use of bioisosteric replacements for the phenolic hydroxyl group could improve pharmacokinetic properties while maintaining activity. Furthermore, exploring α,β-unsaturation in the alkyl chain could lead to the discovery of potent, covalent inhibitors. By integrating rational design, efficient synthesis, and robust biological evaluation, the therapeutic potential of this versatile scaffold can be fully realized.

References

A Comparative Purity Analysis of Synthesized 1-(4-Hydroxyphenyl)hexan-1-one Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical research and development, the purity of a chemical compound is paramount, directly influencing its efficacy, safety, and reproducibility in biological assays.[1][2] This guide provides an in-depth comparative analysis of in-house synthesized 1-(4-hydroxyphenyl)hexan-1-one against commercially available standards. As a versatile building block in the synthesis of more complex molecules and a compound with potential biological activities, including antimicrobial and antioxidant effects, ensuring its purity is a critical first step in any research endeavor.[3]

This document outlines the synthetic route employed, followed by a comprehensive purity assessment using a multi-modal analytical approach. We will detail the methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The resulting data will be objectively compared with commercially sourced this compound, offering a transparent benchmark for researchers.

Synthesis of this compound

The synthesis of this compound was achieved via the Friedel-Crafts acylation, a robust and well-established method for the formation of aryl ketones.[3] This electrophilic aromatic substitution reaction involves the acylation of phenol with hexanoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃).

Reaction Scheme: Phenol + Hexanoyl Chloride --(AlCl₃)--> this compound

The rationale for choosing this method lies in its efficiency and high yield for this class of compounds. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects of the hydroxyl group.

Experimental Protocol: Synthesis

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet was charged with anhydrous aluminum chloride (1.2 eq) and dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Addition of Reactants: A solution of hexanoyl chloride (1.0 eq) in DCM was added dropwise to the stirred suspension of AlCl₃ at 0°C. The mixture was stirred for an additional 15 minutes.

  • Acylation: A solution of phenol (1.1 eq) in DCM was then added dropwise, and the reaction mixture was allowed to warm to room temperature and stirred for 4-6 hours.

  • Work-up: The reaction was quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer was separated, and the aqueous layer was extracted with DCM.

  • Purification: The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants Phenol + Hexanoyl Chloride + AlCl3 in DCM Reaction Friedel-Crafts Acylation (0°C to RT, 4-6h) Reactants->Reaction Quench Quenching with Ice/HCl Reaction->Quench Extraction DCM Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Synthesized This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment, as each technique provides unique and complementary information about the sample.[4] We employed HPLC, GC-MS, ¹H NMR, and FTIR to characterize our synthesized compound and compare it against two commercial standards (Supplier A and Supplier B).

2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[5] A reversed-phase HPLC method was developed to separate this compound from potential impurities.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[7] For phenolic compounds like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.[8]

Experimental Protocol: GC-MS Analysis

  • Derivatization: Silylation of the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar hydroxyl group to a non-polar trimethylsilyl ether.[9]

  • Instrumentation: A GC-MS system with a capillary column suitable for the analysis of phenolic compounds.

  • Carrier Gas: Helium.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from any impurities.

  • Ionization: Electron Ionization (EI).

  • Mass Range: 50-500 m/z.

Diagram: Analytical Workflow

Analytical_Workflow cluster_analysis Purity Assessment Workflow Sample Synthesized Product & Commercial Standards HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data Comparative Data Analysis HPLC->Data GCMS->Data NMR->Data FTIR->Data

Caption: Multi-modal analytical workflow for purity determination.

2.3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment by identifying signals from impurities. The proton NMR spectrum provides unambiguous confirmation of the molecular framework.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Procedure: A small amount of the sample was dissolved in the deuterated solvent, and the spectrum was acquired.

2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10] The presence of characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) groups confirms the identity of this compound.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small amount of the solid sample was analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Range: 4000-400 cm⁻¹.

Comparative Data Analysis

The data obtained from the analytical techniques were compiled and compared for the in-house synthesized compound and the two commercial standards.

Table 1: HPLC Purity Comparison

SampleRetention Time (min)Purity (%)
Synthesized Product8.5499.2
Commercial Standard A8.55>99.0% (as per supplier)
Commercial Standard B8.5398.5%

Table 2: GC-MS Purity Comparison

SamplePurity (%)Major Impurities Detected
Synthesized Product99.1Trace amounts of unreacted phenol
Commercial Standard A99.3Not detected
Commercial Standard B98.6Unidentified minor peaks

¹H NMR Spectral Data:

The ¹H NMR spectrum of the synthesized this compound was consistent with the expected structure and matched the spectra of the commercial standards. Characteristic signals were observed for the aromatic protons, the methylene protons adjacent to the carbonyl group, the other methylene protons of the hexanoyl chain, and the terminal methyl group. The integration of these signals was consistent with the number of protons in each environment.

  • Aromatic protons: Doublets around 7.9 ppm and 6.9 ppm.

  • Methylene (α to C=O): Triplet around 2.9 ppm.

  • Hydroxyl proton: A broad singlet.

FTIR Spectral Data:

The FTIR spectra of all three samples were nearly identical, confirming the presence of the key functional groups.

  • O-H stretch (phenol): A broad band in the region of 3200-3550 cm⁻¹.[11]

  • C=O stretch (ketone): A strong, sharp peak around 1670 cm⁻¹.[12]

  • C-H stretch (alkane): Peaks in the 2850-2960 cm⁻¹ region.[13]

  • Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Discussion and Conclusion

The comprehensive analytical data demonstrates that the in-house synthesized this compound exhibits a high degree of purity, comparable to and in some cases exceeding that of commercially available standards. The HPLC and GC-MS analyses both indicate a purity of over 99%. The minor impurity detected in the synthesized product was identified as residual phenol, which can be further minimized by optimizing the purification process.

The structural integrity of the synthesized compound was unequivocally confirmed by ¹H NMR and FTIR spectroscopy, with the spectral data being in excellent agreement with that of the commercial standards and literature values.

For researchers and drug development professionals, this guide demonstrates that a well-executed Friedel-Crafts acylation followed by standard purification techniques can yield this compound of high purity, suitable for demanding research applications. This in-house synthesis provides a cost-effective and reliable source of this important chemical intermediate, with the added benefit of having full control over the quality and purity of the final product. The choice between in-house synthesis and commercial procurement will ultimately depend on factors such as cost, scale, and available resources. However, this guide provides the necessary framework for making an informed decision based on empirical data.

References

A Head-to-Head Comparison of 1-(4-Hydroxyphenyl)hexan-1-one with Known Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of dermatological and cosmetic research, the quest for novel and effective tyrosinase inhibitors is a significant endeavor. Tyrosinase is a key enzyme in the intricate process of melanogenesis, the pathway responsible for pigment production in the skin.[1] Unregulated or excessive tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, the development of potent and safe tyrosinase inhibitors is of paramount interest.[1] This guide provides a detailed head-to-head comparison of a promising, yet less characterized compound, 1-(4-Hydroxyphenyl)hexan-1-one, with two well-established tyrosinase inhibitors: Kojic Acid and Hydroquinone.

While direct, public-domain experimental data on the tyrosinase inhibitory activity of this compound is limited, its chemical structure, featuring a phenolic hydroxyl group attached to an aryl ketone, strongly suggests its potential as a tyrosinase inhibitor. Phenolic compounds are a well-documented class of tyrosinase inhibitors.[3] This comparison is therefore based on a comprehensive analysis of its structural attributes in relation to the known mechanisms and structure-activity relationships of established inhibitors.

The Contenders: A Structural Overview

A fundamental understanding of the chemical structures of the compounds under evaluation is crucial to appreciating their potential mechanisms of action.

  • This compound: This compound is characterized by a hexanoyl chain attached to a phenol ring. The presence of the hydroxyl group on the phenyl ring is a key feature that suggests its potential for tyrosinase inhibition. The long alkyl chain may influence its lipophilicity and ability to penetrate cell membranes.

  • Kojic Acid: A naturally occurring compound derived from fungi, Kojic Acid is a well-known tyrosinase inhibitor widely used in cosmetic formulations.[4] Its ability to chelate the copper ions within the active site of the tyrosinase enzyme is central to its inhibitory action.[1]

  • Hydroquinone: Historically considered a gold standard for treating hyperpigmentation, Hydroquinone's use is now more regulated due to safety concerns.[1] It acts as a substrate for tyrosinase, leading to the formation of reactive oxygen species that cause cytotoxicity to melanocytes.[1]

Mechanism of Action: Targeting the Melanin Synthesis Pathway

Tyrosinase catalyzes two key reactions in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[5] Tyrosinase inhibitors can interfere with this process through several mechanisms, primarily competitive, non-competitive, or mixed-type inhibition.[1]

dot digraph "Melanogenesis_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "L-Tyrosine" -> "L-DOPA" [label="Tyrosinase\n(Monophenolase activity)"]; "L-DOPA" -> "Dopaquinone" [label="Tyrosinase\n(Diphenolase activity)"]; "Dopaquinone" -> "Melanin" [label="Spontaneous reactions"]; "Tyrosinase_Inhibitors" [shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tyrosinase_Inhibitors" -> "Tyrosinase\n(Monophenolase activity)" [arrowhead=tee, color="#EA4335"]; "Tyrosinase_Inhibitors" -> "Tyrosinase\n(Diphenolase activity)" [arrowhead=tee, color="#EA4335"]; } caption="Figure 1: The role of tyrosinase in the melanogenesis pathway and the point of intervention for inhibitors."

Comparative Analysis: Postulated Performance and Rationale

Based on structural analogies and established structure-activity relationships of phenolic tyrosinase inhibitors, we can postulate the potential performance of this compound in comparison to Kojic Acid and Hydroquinone.

FeatureThis compound (Hypothesized)Kojic AcidHydroquinone
Primary Mechanism Competitive InhibitionCopper Chelation (Competitive)Substrate Analogue, Cytotoxicity
Key Structural Feature 4-Hydroxyphenyl groupγ-pyrone ring with hydroxyl group1,4-dihydroxybenzene
Potency (IC50) Potentially moderate to highModerate (IC50 ≈ 16.69 µM)[4]High, but with safety concerns
Selectivity Expected to be selective for tyrosinaseHighLow (cytotoxic to melanocytes)
Safety Profile Predicted to be favorable, pending toxicological studiesGenerally considered safe for topical useConcerns over cytotoxicity and potential carcinogenicity

Rationale for the Hypothetical Performance of this compound:

The 4-hydroxyphenyl moiety is a common structural feature in many known competitive tyrosinase inhibitors.[6] This group can mimic the natural substrate of tyrosinase, L-tyrosine, and bind to the active site of the enzyme, thereby preventing the entry of the actual substrate.[1] The hexanoyl chain, while not directly involved in binding to the active site, will increase the lipophilicity of the molecule. This could enhance its ability to penetrate the lipid-rich melanosomal membrane to reach the enzyme. However, a very long alkyl chain could also introduce steric hindrance, potentially reducing its binding affinity. Therefore, a moderate to high potency is postulated.

Experimental Protocol: A Self-Validating System for Tyrosinase Inhibition Assay

To empirically validate the inhibitory potential of this compound, a standardized in vitro tyrosinase inhibition assay is essential. The following protocol provides a robust and reproducible method for determining the IC50 value of a test compound.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Test compound (this compound)

  • Kojic Acid (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the test compound and Kojic Acid in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or DMSO for the control), and 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every 2 minutes) for a total of 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

    • Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the concentration of the test compound.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.

dot digraph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; subgraph "cluster_prep" { label="Preparation"; style=filled; color="#F1F3F4"; "Reagents" [label="Prepare Reagents:\n- Tyrosinase\n- L-DOPA\n- Test Compound\n- Buffer"]; } subgraph "cluster_assay" { label="Assay"; style=filled; color="#F1F3F4"; "Plate_Setup" [label="Set up 96-well plate:\n- Buffer\n- Inhibitor\n- Tyrosinase"]; "Pre-incubation" [label="Pre-incubate at 37°C"]; "Reaction_Start" [label="Add L-DOPA to start reaction"]; "Measurement" [label="Measure Absorbance at 475 nm"]; } subgraph "cluster_analysis" { label="Analysis"; style=filled; color="#F1F3F4"; "Calculate_Rates" [label="Calculate Reaction Rates"]; "Calculate_Inhibition" [label="Calculate % Inhibition"]; "Determine_IC50" [label="Determine IC50 Value"]; } "Reagents" -> "Plate_Setup"; "Plate_Setup" -> "Pre-incubation"; "Pre-incubation" -> "Reaction_Start"; "Reaction_Start" -> "Measurement"; "Measurement" -> "Calculate_Rates"; "Calculate_Rates" -> "Calculate_Inhibition"; "Calculate_Inhibition" -> "Determine_IC50"; } caption="Figure 2: Workflow for the in vitro tyrosinase inhibition assay."

Conclusion and Future Directions

While lacking direct experimental validation, the structural characteristics of this compound make it a compelling candidate for a novel tyrosinase inhibitor. Its 4-hydroxyphenyl moiety suggests a competitive mechanism of action, and the hexanoyl chain may confer favorable pharmacokinetic properties. A head-to-head comparison with established inhibitors like Kojic Acid and Hydroquinone highlights its potential for a favorable efficacy and safety profile.

The immediate and necessary next step is the empirical validation of its tyrosinase inhibitory activity using the detailed protocol provided. Subsequent studies should focus on its effects on melanin production in cell-based models, such as B16F10 melanoma cells, and comprehensive toxicological evaluations to ascertain its safety for potential cosmetic or therapeutic applications. The exploration of this compound and its analogs could pave the way for a new generation of effective and safe agents for the management of hyperpigmentation disorders.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond the bench; it encompasses a responsibility for safe handling and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle but a critical component of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(4-Hydroxyphenyl)hexan-1-one, grounded in established safety principles and data from structurally analogous compounds.

Hazard Assessment: The Rationale for Caution

Understanding the potential hazards of a substance is fundamental to determining the correct disposal pathway. Based on its chemical class and data from related phenolic compounds, this compound should be handled as a hazardous substance.

Key Potential Hazards:

  • Environmental Toxicity: Structurally similar compounds are classified as "Toxic to aquatic life with long lasting effects" (H411).[1] This is the primary driver for strict waste protocols. Direct release to drains or sewers can contaminate water sources and harm aquatic ecosystems.[4][5]

  • Human Health Hazards: Aromatic ketones and phenols can cause skin and eye irritation.[2][6] Ingestion may be harmful (Acute Toxicity).[2] While not a highly volatile solid, dust formation during handling could lead to respiratory irritation.[3][6]

Hazard CategoryExpected ClassificationRationale & Source
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for analogous compounds like 1-(4-Amino-2-hydroxyphenyl)ethan-1-one.[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Common for phenolic compounds and supported by data on structural analogs.[2][6]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)A standard cautionary classification for this chemical family.[2][6]
Chronic Aquatic Toxicity Category 2 (Toxic to aquatic life with long lasting effects)Based on GHS classification for similar molecules, representing a significant environmental risk.[1]

This assessment mandates that all waste streams containing this compound be treated as regulated hazardous waste.[7]

Core Disposal Principles

  • NEVER dispose of this compound, or materials contaminated with it, down the sink or in regular trash.[4][8]

  • ALWAYS collect all waste containing this chemical for disposal via your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[7][9]

  • SEGREGATE waste streams properly. Solid waste contaminated with the compound should be collected separately from liquid waste.[8]

  • MINIMIZE waste generation through careful planning and use of appropriate experimental scales.

Detailed Disposal Protocol

This protocol provides step-by-step instructions for safely managing waste generated from the use of this compound.

Step 1: Assemble Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE to prevent exposure.[10][11]

  • Eye Protection: Chemical safety goggles are mandatory.[11][12]

  • Hand Protection: Wear chemical-resistant gloves (nitrile is a suitable choice for general laboratory use). Inspect gloves for tears or holes before use.[12][13]

  • Body Protection: A long-sleeved lab coat must be worn and fully fastened.[11]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[12]

Step 2: Waste Collection and Segregation

Proper segregation at the point of generation is critical for safe and efficient disposal. All procedures involving the handling of the solid compound should ideally be performed in a chemical fume hood to contain any dust.[9]

A. Unused or Expired Pure Compound:

  • Keep the compound in its original, clearly labeled container.

  • If the container is compromised, transfer the material to a new, compatible container (e.g., a wide-mouth amber glass jar for solids).

  • Affix a "Hazardous Waste" label.

B. Grossly Contaminated Solids:

  • This includes items like weighing papers, spatulas, or stir bars heavily coated with the compound.

  • Collect these items in a designated, puncture-proof, and sealable container.[8] A plastic container or a small box lined with a plastic bag is suitable.[9]

  • Do not mix with other waste types.

C. Trace Contaminated Labware (Solids):

  • This includes items like used gloves, pipette tips, and paper towels with minimal residue.

  • Collect these materials in a separate, sealable container clearly marked as hazardous waste.[8] This container should be kept closed when not in active use.[8]

D. Contaminated Liquid Solutions:

  • If this compound is dissolved in a solvent, the entire solution must be disposed of as hazardous liquid waste.

  • Collect in a dedicated, leak-proof, and chemically compatible waste container (e.g., a glass or polyethylene solvent waste bottle).

  • Crucially, do not mix incompatible waste streams. Keep halogenated and non-halogenated solvent wastes separate. List all components, including this compound, on the hazardous waste label.

Step 3: Container Labeling

Proper labeling is a regulatory requirement and essential for safety. Every waste container must have a "Hazardous Waste" label affixed as soon as the first drop of waste is added.[7][8] The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." For mixtures, list all constituents and their approximate percentages.

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

  • The date accumulation started.

  • The name of the principal investigator or laboratory contact.

Step 4: Temporary Storage
  • Store sealed waste containers in a designated satellite accumulation area within your laboratory.

  • This area should be under the control of laboratory personnel, away from drains, and in a location where it will not be knocked over.

  • Ensure incompatible wastes are stored separately (e.g., acids and bases).[11]

Step 5: Arrange for Final Disposal
  • Once a waste container is 90% full, arrange for its collection.[8]

  • Contact your institution's EHS department to request a hazardous waste pickup.[9]

  • Do not attempt to transport hazardous waste yourself. Trained EHS personnel will handle the transport and final disposal, which is typically high-temperature incineration at a licensed facility.[5]

Spill Management Protocol

Accidents happen; being prepared is key.

For a Small Spill (Solid Powder):

  • Ensure the area is well-ventilated, preferably within a fume hood.[9]

  • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[3]

  • Place the swept material and any contaminated cleaning items (e.g., paper towels) into a sealed container and label it as hazardous waste.[4]

  • Clean the spill area with soap and water, collecting the cleaning water as hazardous waste if significant contamination is present.[9]

For a Large Spill:

  • Evacuate the immediate area and alert nearby personnel.[4]

  • Contact your institution's EHS or emergency response line immediately.[9]

  • Prevent others from entering the contaminated area.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G Disposal Workflow for this compound start Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Always First! characterize Step 2: Characterize & Segregate Waste ppe->characterize pure Pure Compound / Grossly Contaminated Solids characterize->pure Solid trace Trace Contaminated Solids (Gloves, Pipettes) characterize->trace Solid liquid Contaminated Liquid (Solutions) characterize->liquid Liquid containerize Step 3: Place in Separate, Sealable, Compatible Containers pure->containerize trace->containerize liquid->containerize label Step 4: Affix 'Hazardous Waste' Label (List all components) containerize->label store Step 5: Store in Designated Satellite Accumulation Area label->store contact_ehs Step 6: Request Pickup from EHS (When container is 90% full) store->contact_ehs

Caption: Decision workflow for safe waste segregation and disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Hydroxyphenyl)hexan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and the Imperative for Safety

1-(4-Hydroxyphenyl)hexan-1-one is a chemical compound utilized in various research and development applications. As with any laboratory chemical, a thorough understanding of its hazard profile is the foundation of safe handling.[1] While specific toxicological data may be limited, the chemical structure suggests potential for skin and eye irritation. Adherence to a meticulously planned Personal Protective Equipment (PPE) protocol is not merely a regulatory requirement but a fundamental scientific practice to ensure the well-being of all laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, from initial preparation to final disposal.

Hazard Identification and Risk Assessment

Before any handling operations commence, a comprehensive risk assessment is mandatory. This begins with a review of the Safety Data Sheet (SDS), which provides critical information on potential hazards. While one SDS for a similar compound, 4-(4-Hydroxyphenyl)cyclohexanone, does not classify it as hazardous under Regulation (EC) No 1272/2008, another for 1,1,1-Tris(4-hydroxyphenyl)ethane considers it hazardous and notes it is irritating to eyes and skin.[2][3] Given the structural similarities and the presence of a phenol group, it is prudent to treat this compound with caution, assuming it may cause skin and eye irritation.

Assumed Hazards:

  • Skin Irritation: Potential for redness, itching, or inflammation upon contact.

  • Eye Irritation: Potential for serious eye irritation or damage upon contact.

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[4][5]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.[6][7] The following table summarizes the mandatory PPE for handling this compound.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical Splash Goggles, Face Shield (for large quantities or splash risk)Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, which is critical to prevent contact from splashes.[8][9] A face shield should be used in conjunction with goggles when handling larger volumes (>1L) or when there is a significant risk of splashing, such as during vigorous mixing or heating.[8][9]
Skin and Body Protection Nitrile Gloves, Chemical-Resistant Lab CoatNitrile gloves offer good resistance to a range of chemicals and are preferable to latex.[1] It is crucial to inspect gloves for any signs of degradation or puncture before each use.[10] A long-sleeved, chemical-resistant lab coat is mandatory to protect the skin and personal clothing from potential spills.[11]
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation.Handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is unavailable or if there is a risk of aerosolization, a risk assessment must be conducted to determine the need for respiratory protection, such as a NIOSH-approved respirator.[2][13]
Foot Protection Closed-toe ShoesOpen-toed shoes, sandals, or perforated shoes are strictly prohibited in any laboratory setting to protect against spills and falling objects.[1][10]

Operational Workflow: A Step-by-Step Guide

A systematic approach to handling ensures that safety protocols are integrated into every stage of the process. The following workflow is designed to be a self-validating system, minimizing the potential for error and exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 1. Review SDS and SOP prep2 2. Assemble Materials in Fume Hood prep1->prep2 prep3 3. Don Required PPE prep2->prep3 handle1 4. Weigh/Measure Compound prep3->handle1 handle2 5. Perform Experiment handle1->handle2 handle3 6. Close Primary Container handle2->handle3 post1 7. Decontaminate Work Area handle3->post1 post2 8. Doff PPE in Correct Order post1->post2 post3 9. Dispose of Waste post2->post3 post4 10. Wash Hands Thoroughly post3->post4 caption Figure 1. Safe Handling Workflow for this compound.

Caption: Figure 1. Safe Handling Workflow for this compound.

Detailed Steps:

  • Preparation Phase:

    • Review Documentation: Before entering the lab, thoroughly review the Safety Data Sheet (SDS) for this compound and the specific Standard Operating Procedure (SOP) for the planned experiment.[14]

    • Assemble Materials: Gather all necessary chemicals, glassware, and equipment inside a certified chemical fume hood.[15] Ensure an emergency eyewash station and safety shower are accessible.[11][12]

    • Don PPE: Put on all required PPE in the correct order: lab coat, then chemical splash goggles, and finally, gloves.

  • Handling Phase:

    • Aliquot the Compound: Carefully weigh or measure the required amount of this compound. Avoid generating dust if it is a solid.

    • Conduct Experiment: Perform the experimental procedure, keeping all containers sealed when not in use.[14] Always work away from the face to minimize inhalation risk.[1]

    • Secure Compound: Upon completion, tightly close the primary container of the chemical and return it to its designated storage location.[14]

  • Post-Handling Phase:

    • Decontaminate: Clean and decontaminate all work surfaces and equipment used during the procedure.[15]

    • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by the lab coat, and then the goggles.

    • Waste Disposal: Dispose of all contaminated waste, including used gloves and wipes, in a properly labeled hazardous waste container.[16]

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.[10][15]

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

G spill Spill Occurs alert Alert personnel and evacuate area spill->alert assess Assess spill size and hazard alert->assess ppe Don appropriate additional PPE assess->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up spill and decontaminate area contain->cleanup dispose Dispose of waste in hazardous waste container cleanup->dispose report Report the incident dispose->report caption Figure 2. Emergency Spill Response.

Caption: Figure 2. Emergency Spill Response.

Immediate Actions:

  • Alert: Immediately alert others in the vicinity.[15]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • First Aid: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][17]

  • Cleanup: For minor spills, trained personnel wearing appropriate PPE can use a chemical spill kit to absorb and contain the material.[15]

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical step in the chemical's lifecycle, governed by the Resource Conservation and Recovery Act (RCRA).[18][19]

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.[20]

  • Containerization: Collect all waste, including contaminated PPE, wipes, and excess chemical, in a designated, leak-proof, and clearly labeled hazardous waste container.[21] The label should include "Hazardous Waste" and the chemical name.

  • Segregation: Do not mix this waste with other incompatible waste streams.[14][21]

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will arrange for a licensed hazardous waste transporter to take it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[19][20]

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of themselves and their colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Hydroxyphenyl)hexan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxyphenyl)hexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.